molecular formula C16H26 B1666197 m-Di-tert-pentylbenzene CAS No. 3370-27-2

m-Di-tert-pentylbenzene

Cat. No.: B1666197
CAS No.: 3370-27-2
M. Wt: 218.38 g/mol
InChI Key: VMFPJVIZINYTRD-UHFFFAOYSA-N
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Description

Benzene, 1,3-bis(1,1-dimethylpropyl)- is a bioactive chemical.

Properties

IUPAC Name

1,3-bis(2-methylbutan-2-yl)benzene
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InChI

InChI=1S/C16H26/c1-7-15(3,4)13-10-9-11-14(12-13)16(5,6)8-2/h9-12H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VMFPJVIZINYTRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=CC=C1)C(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3062996
Record name m-Di-tert-amylbenzene
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Molecular Weight

218.38 g/mol
Source PubChem
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CAS No.

3370-27-2
Record name 1,3-Bis(1,1-dimethylpropyl)benzene
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Record name Benzene, 1,3-bis(1,1-dimethylpropyl)-
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Record name Benzene, 1,3-bis(1,1-dimethylpropyl)-
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Record name m-Di-tert-amylbenzene
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Record name m-di-tert-pentylbenzene
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Foundational & Exploratory

An In-depth Technical Guide to m-Di-tert-pentylbenzene (CAS 3370-27-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of m-Di-tert-pentylbenzene (CAS 3370-27-2), a substituted aromatic hydrocarbon. Due to the limited availability of experimental data for this specific isomer, this document synthesizes information from closely related analogs and established principles of organic chemistry to offer insights into its properties, synthesis, characterization, and safety considerations. This guide is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development who may encounter or consider utilizing this compound in their work.

Introduction and Chemical Identity

m-Di-tert-pentylbenzene, also known as 1,3-bis(1,1-dimethylpropyl)benzene, is an organic compound characterized by a benzene ring substituted with two tertiary pentyl groups at the meta positions.[1] As a member of the alkylbenzene family, its properties are largely dictated by the aromatic core and the bulky, branched alkyl substituents. While specific applications for m-di-tert-pentylbenzene are not widely documented, related alkylbenzenes are utilized as intermediates in the synthesis of detergents, as solvents, and in the production of various other chemicals.[1]

Table 1: Chemical Identifiers for m-Di-tert-pentylbenzene

IdentifierValue
CAS Number 3370-27-2[1]
IUPAC Name 1,3-bis(2-methylbutan-2-yl)benzene
Synonyms m-Di-tert-amylbenzene, 1,3-Di-tert-pentylbenzene[1]
Molecular Formula C16H26[1]
Molecular Weight 218.38 g/mol [1]
InChI Key VMFPJVIZINYTRD-UHFFFAOYSA-N

Physicochemical Properties (Predicted and Inferred)

Direct experimental data for the physicochemical properties of m-di-tert-pentylbenzene are scarce. However, we can infer its likely characteristics based on data from its isomers and other dialkylbenzenes.

Table 2: Estimated Physicochemical Properties of m-Di-tert-pentylbenzene

PropertyEstimated ValueBasis for Estimation
Appearance Colorless liquidGeneral property of similar alkylbenzenes.
Boiling Point ~280 - 300 °CExtrapolated from the boiling point of p-di-tert-pentylbenzene (260-272 °C)[2] and considering the typical boiling point differences between meta and para isomers.
Melting Point < -20 °CMeta-substituted isomers generally have lower melting points than their more symmetrical para counterparts. For instance, m-di-tert-butylbenzene has a melting point of 10-11 °C, while the p-isomer melts at 76-79 °C.[3]
Density ~0.86 g/mLSimilar to other dialkylbenzenes like 1,3-di-tert-butylbenzene (0.859 g/mL).[3]
Solubility Insoluble in water; Soluble in organic solvents (e.g., hexane, toluene, ether)Characteristic of nonpolar aromatic hydrocarbons.
Vapor Pressure LowExpected for a high-molecular-weight organic compound with a relatively high boiling point.

Synthesis and Mechanism

The most probable synthetic route to m-di-tert-pentylbenzene is through a Friedel-Crafts alkylation of benzene with a suitable tert-pentylating agent.

Reaction Principle

Friedel-Crafts alkylation involves the electrophilic substitution of an aromatic proton with an alkyl group. A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is typically employed to generate a carbocation or a polarized complex from the alkylating agent.

Proposed Synthesis Workflow

A plausible laboratory-scale synthesis would involve the reaction of benzene with a tert-pentyl halide (e.g., 2-chloro-2-methylbutane) or tert-pentyl alcohol in the presence of a Lewis acid catalyst.

Step-by-step Protocol:

  • Reaction Setup: A reaction flask equipped with a stirrer, dropping funnel, and a reflux condenser is charged with an excess of dry benzene and a Lewis acid catalyst (e.g., AlCl₃). The setup should be under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst.

  • Addition of Alkylating Agent: The tert-pentylating agent (e.g., 2-chloro-2-methylbutane or tert-amyl alcohol) is added dropwise to the stirred benzene-catalyst mixture at a controlled temperature, typically between 0 and 10 °C, to manage the exothermic reaction and minimize side products.

  • Reaction: After the addition is complete, the reaction mixture is stirred for several hours at room temperature or with gentle heating to drive the reaction to completion.

  • Workup: The reaction is quenched by carefully pouring the mixture over ice and water to decompose the catalyst. The organic layer is separated, washed with a dilute acid solution, then with a sodium bicarbonate solution, and finally with brine.

  • Purification: The crude product is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The resulting oil is then purified by vacuum distillation to isolate the m-di-tert-pentylbenzene isomer from mono-alkylated and other isomeric products.

SynthesisWorkflow reagents Benzene (excess) + tert-pentylating agent (e.g., 2-chloro-2-methylbutane) reaction_vessel Reaction Vessel (Inert atmosphere, 0-10°C) reagents->reaction_vessel catalyst Lewis Acid Catalyst (e.g., AlCl₃) catalyst->reaction_vessel workup Quenching (Ice/Water) & Liquid-Liquid Extraction reaction_vessel->workup Reaction purification Drying & Vacuum Distillation workup->purification product m-Di-tert-pentylbenzene purification->product

Caption: Proposed synthesis workflow for m-Di-tert-pentylbenzene.

Mechanistic Considerations

The tert-pentyl carbocation is a tertiary carbocation, which is relatively stable. However, like other Friedel-Crafts alkylations, polyalkylation is a common side reaction. Using a large excess of benzene can favor monoalkylation. The meta-isomer is generally a minor product in the direct dialkylation of benzene due to the ortho- and para-directing nature of the alkyl group. Achieving a high yield of the meta-isomer might require a more specialized synthetic strategy, potentially involving the isomerization of other dialkylbenzene isomers or starting from a meta-substituted precursor.

Analytical Characterization (Predicted)

The characterization of m-di-tert-pentylbenzene would rely on standard spectroscopic techniques. The following are predicted spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region due to the meta-substitution pattern. We would anticipate signals corresponding to the aromatic protons and the aliphatic protons of the two tert-pentyl groups.

    • Aromatic Protons (δ 7.0-7.5 ppm): Four protons on the benzene ring would likely appear as a complex multiplet.

    • Aliphatic Protons (δ 0.5-1.5 ppm): The protons of the ethyl and methyl groups of the tert-pentyl substituents would appear in the upfield region. Specifically, one would expect a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons, and a singlet for the two equivalent methyl groups attached to the quaternary carbon.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic and aliphatic carbons. Due to the symmetry of the molecule, we would expect to see 8 unique carbon signals.

    • Aromatic Carbons (δ 120-150 ppm): Four signals for the aromatic carbons.

    • Aliphatic Carbons (δ 10-40 ppm): Four signals corresponding to the carbons of the tert-pentyl groups.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 218. The fragmentation pattern would likely be dominated by the loss of alkyl fragments from the tert-pentyl groups. A prominent peak at m/z 203, corresponding to the loss of a methyl group ([M-15]⁺), is anticipated. Further fragmentation could involve the loss of an ethyl group ([M-29]⁺) or larger fragments. The base peak is likely to be a fragment resulting from benzylic cleavage.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorptions for an alkyl-substituted aromatic compound.

  • Aromatic C-H Stretch: Weak to medium bands around 3000-3100 cm⁻¹.

  • Aliphatic C-H Stretch: Strong bands just below 3000 cm⁻¹ (around 2850-2970 cm⁻¹).

  • Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

  • C-H Bending: Bands in the 690-900 cm⁻¹ region, characteristic of the meta-substitution pattern on the benzene ring.

AnalyticalWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation NMR NMR Spectroscopy (¹H and ¹³C) Structure_Confirmation Structure Confirmation & Purity Assessment NMR->Structure_Confirmation MS Mass Spectrometry (EI-MS) MS->Structure_Confirmation IR Infrared Spectroscopy (FTIR) IR->Structure_Confirmation Sample Purified m-Di-tert-pentylbenzene Sample->NMR Sample->MS Sample->IR

Caption: Analytical workflow for the characterization of m-Di-tert-pentylbenzene.

Safety and Toxicology

Specific toxicological data for m-di-tert-pentylbenzene is not available. Therefore, a conservative approach to handling is recommended, based on the general hazards associated with alkylated aromatic hydrocarbons.

General Hazards of Alkylbenzenes:

  • Flammability: Alkylbenzenes are generally combustible liquids.

  • Irritation: They can cause skin and eye irritation upon direct contact.

  • Inhalation: Inhalation of vapors may cause respiratory tract irritation, dizziness, and headache.

  • Toxicity: Long-chain alkylbenzenes generally exhibit low acute toxicity.[6] However, chronic exposure to aromatic hydrocarbons should be avoided.

Handling and Storage Recommendations:

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from sources of ignition.[7]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Potential Applications and Research Directions

While specific applications are not well-defined, m-di-tert-pentylbenzene could potentially be used in areas where other dialkylbenzenes are employed, such as:

  • High-Performance Lubricants: The bulky tert-pentyl groups may impart favorable viscosity and thermal stability properties.

  • Specialty Solvents: Its nonpolar nature and high boiling point could make it suitable as a solvent for specific applications.

  • Chemical Intermediates: It could serve as a precursor for the synthesis of more complex molecules, such as functionalized aromatic compounds for materials science or pharmaceutical research.

Further research is needed to fully characterize the properties of m-di-tert-pentylbenzene and to explore its potential applications.

Conclusion

m-Di-tert-pentylbenzene is a dialkylbenzene for which there is a notable lack of specific experimental data in the public domain. This guide has provided a comprehensive overview based on established chemical principles and data from closely related compounds. The predicted properties and proposed synthesis and characterization methods offer a starting point for researchers interested in this molecule. As with any chemical with limited toxicological data, caution should be exercised during handling and use.

References

  • Pharmaffiliates. (n.d.). 1,3-Bis(1,1-dimethylpropyl)-Benzene. Retrieved from [Link]

  • ResearchGate. (2025). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Retrieved from [Link]

  • ResearchGate. (2025). Mass spectrometry of Di-tert-butylnaphthalenes and benzyl-tert-butylnaphthalenes: Hydrogen Migration and intermediate ion-molecule complexes in tert-butylated naphthalene ions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136810, 1,3-Di-tert-butylbenzene. Retrieved from [Link]

  • National Institute of Standards and Technology. (2021). Safety Data Sheet - Aromatic Hydrocarbons in Toluene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2014). Linear alkylbenzenesulfonic acids (C10-C16): Human health tier II assessment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76894, Benzene, 1,3-bis(1,1-dimethylpropyl)-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, p-di-tert-pentyl- (CAS 3373-10-2). Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). C10-C16 Alkylbenzene Sulfonates; Exemption From the Requirement of a Tolerance. Retrieved from [Link]

Sources

Technical Whitepaper: Solubility Profile and Solvent Applications of 1,3-Bis(1,1-dimethylpropyl)benzene

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 1,3-bis(1,1-dimethylpropyl)benzene (also known as m-di-tert-pentylbenzene or m-di-tert-amylbenzene; CAS 3370-27-2 ).[1][2][3] As a sterically hindered, highly lipophilic aromatic hydrocarbon, this molecule exhibits unique solvent properties critical for non-aqueous redox flow batteries (RFBs), organic synthesis, and specialized extraction protocols.[2]

Unlike linear alkylbenzenes, the bulky tert-pentyl groups at the meta positions confer exceptional oxidative stability and resistance to nucleophilic attack. This guide details its solubility landscape, thermodynamic behavior, and practical protocols for its use as both a process solvent and an analyte in pharmaceutical impurity profiling.[2]

Physicochemical Characterization

Understanding the solubility of 1,3-bis(1,1-dimethylpropyl)benzene requires a grounding in its structural thermodynamics. The molecule consists of a benzene core shielded by two bulky hydrophobic groups.

Table 1: Core Physicochemical Properties
PropertyValueMechanistic Insight
Molecular Structure C₁₆H₂₆High carbon-to-hydrogen ratio drives lipophilicity.[4]
Molecular Weight 218.38 g/mol Moderate volatility; amenable to GC-MS analysis.[4]
Physical State Liquid (at RT)Asymmetry (meta-substitution) prevents efficient crystal packing compared to para-isomers.[2][4]
Boiling Point ~265–275 °CHigh boiling point makes it suitable for high-temperature reactions without solvent loss.[4]
LogP (Predicted) 6.3 ± 0.4Critical Parameter: Indicates extreme hydrophobicity.[4] Partitioning will strongly favor non-polar phases.[1]
Water Solubility < 1 µg/L (Insoluble)Driven by the hydrophobic effect; water network reorganization entropy penalty is too high.[2][4]

Solubility Profiling & Solvent Compatibility[4]

The solubility behavior of 1,3-bis(1,1-dimethylpropyl)benzene is governed by London Dispersion Forces . It lacks hydrogen bond donors/acceptors, meaning it will only dissolve in solvents that can accommodate non-polar van der Waals interactions.

Solvent Miscibility Matrix

The following data categorizes solvents based on their interaction capability with the solute.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Explanation
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneMiscible "Like dissolves like."[4] Dispersion forces dominate both solute and solvent.[2]
Aromatic Hydrocarbons Toluene, Benzene, XyleneMiscible ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

stacking interactions supplement dispersion forces, ensuring complete miscibility.[4]
Chlorinated Solvents Dichloromethane (DCM), ChloroformMiscible High polarizability of Cl atoms interacts favorably with the aromatic system.[2][4]
Polar Aprotic (Ethers/Esters) THF, Diethyl Ether, Ethyl AcetateHigh Solubility The non-polar alkyl chains of these solvents facilitate solvation of the tert-pentyl groups.[4]
Polar Aprotic (Nitriles/Ketones) Acetonitrile, AcetonePartial / Temp.[2][4] Dependent Critical Process Note: Likely miscible at high temperatures but may phase separate at low temperatures (LLE) due to polarity mismatch.[2][4]
Polar Protic Methanol, Ethanol, IsopropanolLow / Sparingly Soluble The hydrogen-bonding network of alcohols excludes the hydrophobic solute.[4] Solubility decreases as water content increases.[1]
Aqueous Media Water, Buffers (pH 1–14)Insoluble Complete phase separation.[2][4] Useful for extracting the molecule out of aqueous reaction mixtures.
Thermodynamic Solubility Parameters (Hansen)

To predict solubility in novel solvent blends, we utilize Hansen Solubility Parameters (HSP).[2]

  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (Dispersion):  ~17.5 MPa
    
    
    (Dominant interaction)[2]
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (Polarity):  ~0.5 MPa
    
    
    (Negligible dipole)[2]
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (Hydrogen Bonding):  ~0.5 MPa
    
    
    (Negligible H-bonding)

Implication: Solvents with high


2

Applications in R&D and Process Chemistry

Non-Aqueous Redox Flow Batteries (RFB)

In RFB research, 1,3-bis(1,1-dimethylpropyl)benzene serves as a non-aqueous electrolyte solvent or an electrochemical shuttle .[1][2]

  • Stability: The tert-pentyl groups protect the ring from anodic oxidation, providing a wide electrochemical window (> 4.5 V vs Li/Li⁺).[2]

  • Function: It solubilizes redox-active organic species (e.g., ferrocene derivatives) while remaining inert itself.[1][2]

Pharmaceutical Impurity Management

This molecule often arises as a byproduct in Friedel-Crafts alkylations used to synthesize APIs.[1][2]

  • Detection: Due to its high LogP, it elutes late in Reverse-Phase HPLC (C18 columns).

  • Removal: It cannot be removed by aqueous washing.[1][2] Protocol: Use a partition wash with Acetonitrile or Methanol (if the product is polar) or perform a recrystallization from a polar solvent (like cold Ethanol) where the impurity remains in the mother liquor.[2]

Experimental Protocols

Protocol: Saturation Solubility Determination (Shake-Flask Method)

Objective: Quantify the exact solubility limit in a specific solvent system (e.g., for formulation stability).[2]

Reagents: 1,3-bis(1,1-dimethylpropyl)benzene (>98%), Target Solvent (HPLC Grade).[1][2]

  • Preparation: Add excess solute (approx. 200 mg) to 10 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours using an orbital shaker (200 rpm).

  • Clarification: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PTFE filter (hydrophobic membrane required).

  • Dilution: Dilute the supernatant 1:100 with n-Hexane (to ensure compatibility with GC/HPLC).

  • Quantification: Analyze via GC-FID or HPLC-UV (210 nm). Calculate concentration against a standard curve.

Workflow Visualization: Solubility & Phase Separation Logic

The following diagram illustrates the decision logic for solvent selection and phase separation based on the molecule's properties.

SolubilityWorkflowStartStart: 1,3-bis(1,1-dimethylpropyl)benzeneSolventCheckSelect Solvent SystemStart->SolventCheckNonPolarNon-Polar Solvents(Hexane, Toluene, DCM)SolventCheck->NonPolarLow DielectricPolarAproticPolar Aprotic(MeCN, Acetone)SolventCheck->PolarAproticMed DielectricPolarProticPolar Protic/Aqueous(MeOH, Water)SolventCheck->PolarProticHigh Dielectric/H-BondMiscibleOutcome: Fully Miscible(Single Phase)NonPolar->MiscibleDispersion ForcesPartialOutcome: Temp. Dependent(Check Phase Diagram)PolarAprotic->PartialEntropy vs EnthalpyImmiscibleOutcome: Phase Separation(Biphasic System)PolarProtic->ImmiscibleHydrophobic EffectApp_SynthesisApp: Reaction MediumMiscible->App_SynthesisApp_ExtractionApp: Impurity ExtractionImmiscible->App_Extraction

Figure 1: Solubility decision matrix based on solvent polarity classes. Green paths indicate optimal solvation, while red paths indicate phase separation useful for extraction.[2]

Safety & Handling (SDS Highlights)

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H413 (May cause long-lasting harmful effects to aquatic life).[1][2]

  • Handling: Use in a fume hood.[1][2] Avoid release to the environment (highly lipophilic compounds bioaccumulate).[2]

  • Storage: Store at room temperature in tightly sealed containers, away from strong oxidizing agents.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76894, Benzene, 1,3-bis(1,1-dimethylpropyl)-. Retrieved from [Link][1][2][3]

  • NIST Chemistry WebBook. Benzene, 1,3-bis(1,1-dimethylethyl)- (Analogous Structure Data). Retrieved from [Link][1][2]

  • Cheméo. Chemical Properties of Benzene, 1,3-bis(1,1-dimethylpropyl)-. Retrieved from [Link][1][2]

Methodological & Application

Application Note: High-Purity Synthesis of m-di-tert-pentylbenzene via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the synthesis of 1,3-di-tert-pentylbenzene (m-di-tert-pentylbenzene) using Friedel-Crafts alkylation. While the kinetic product of dialkylation is typically the para-isomer due to steric hindrance, the meta-isomer represents the thermodynamic sink for bulky alkyl groups under equilibrating conditions. This protocol leverages thermodynamic control—specifically Lewis acid-catalyzed isomerization—to shift the product distribution toward the meta-isomer. We provide a robust methodology for synthesis, isomerization, and purification, suitable for research and drug development applications requiring high-purity alkylated aromatics.

Scientific Principles & Mechanism[1][2][3]

Kinetic vs. Thermodynamic Control

In the alkylation of benzene with bulky groups like tert-pentyl (also known as tert-amyl), the initial substitution yields tert-pentylbenzene. The second alkylation is directed by the existing alkyl group.

  • Kinetic Product: The para-isomer (1,4-di-tert-pentylbenzene) forms fastest due to the extreme steric bulk of the tert-pentyl group blocking the ortho positions.

  • Thermodynamic Product: The meta-isomer (1,3-di-tert-pentylbenzene) is thermodynamically more stable. The bulky groups at the 1,3-positions experience less steric strain compared to the 1,2-positions and, under specific conditions, can be more favorable than the 1,4-isomer due to entropic factors and lattice energy differences in the solid state, or simply through reversible dealkylation-realkylation cycles that eventually settle into the most stable configuration.

Reaction Mechanism

The reaction proceeds via a carbocation mechanism mediated by Aluminum Chloride (


).
  • Activation:

    
     abstracts chlorine from tert-pentyl chloride, generating the tertiary carbocation.
    
  • Electrophilic Attack: The carbocation attacks the benzene ring.[1]

  • Isomerization: Under continued exposure to

    
     and elevated temperatures, the alkyl groups undergo intermolecular and intramolecular migration (1,2-shifts) to achieve the thermodynamic equilibrium favoring the meta-isomer.
    

ReactionMechanism Benzene Benzene Mono tert-Pentylbenzene Benzene->Mono 1st Alkylation Reagent t-Pentyl Chloride + AlCl3 Carbocation t-Pentyl Carbocation Reagent->Carbocation Activation Carbocation->Mono Para p-di-tert-pentylbenzene (Kinetic Product) Mono->Para 2nd Alkylation (Fast) Meta m-di-tert-pentylbenzene (Thermodynamic Product) Para->Meta AlCl3 / Heat (Isomerization)

Figure 1: Reaction pathway illustrating the conversion of the kinetic para-isomer to the thermodynamic meta-isomer.

Experimental Protocol

Materials & Stoichiometry
ComponentRoleMolecular Weight ( g/mol )EquivalentsMass/Volume (Example)
Benzene Substrate78.111.07.8 g (100 mmol)
2-Chloro-2-methylbutane Alkylating Agent106.592.223.5 g (220 mmol)
Aluminum Chloride (

)
Catalyst133.340.22.7 g (20 mmol)
Dichloromethane (DCM) Solvent--50 mL
HCl (aq) Quenching--10% Solution

Note: 2-Chloro-2-methylbutane is also known as tert-pentyl chloride or tert-amyl chloride.

Step-by-Step Methodology
Phase 1: Initial Alkylation (Kinetic Phase)
  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a gas trap (to neutralize HCl evolution).

  • Solvent & Catalyst: Under a nitrogen atmosphere, add anhydrous DCM (50 mL) and anhydrous

    
      (2.7 g) to the flask. Cool the suspension to 0°C  using an ice bath.
    
  • Substrate Addition: Add Benzene (7.8 g) to the flask.

  • Reagent Addition: Charge the addition funnel with 2-Chloro-2-methylbutane (23.5 g). Add this dropwise to the stirring mixture over 45 minutes. Caution: Vigorous HCl gas evolution will occur.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT) and stir for 1 hour. At this stage, the mixture is rich in mono-alkylated and para-di-alkylated products.

Phase 2: Isomerization (Thermodynamic Phase)
  • Heating: To drive the rearrangement to the meta-isomer, heat the reaction mixture to a gentle reflux (~40°C ) for 4–6 hours.

    • Critical Insight: The para-isomer is often a solid that precipitates. Refluxing helps solubilize it, allowing the catalyst to effect the rearrangement to the liquid meta-isomer.

  • Monitoring: Monitor reaction progress via GC-MS. Look for the stabilization of the peak ratio between meta and para isomers. The meta isomer typically elutes slightly later than the para on non-polar columns, though standards are recommended.

Phase 3: Workup & Purification[2]
  • Quenching: Cool the mixture to 0°C. Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 10 mL of concentrated HCl . Stir vigorously to hydrolyze aluminum salts.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 30 mL).

  • Washing: Wash the combined organic phases with water (50 mL), saturated

    
     (50 mL), and brine (50 mL).
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) to yield a crude oil.
    
  • Fractional Distillation: The meta-isomer is a liquid at room temperature, whereas the para-isomer has a significantly higher melting point.

    • Perform vacuum distillation.[2][3] Collect the fraction boiling at ~110–115°C at 10 mmHg (values are approximate; rely on in-situ thermometer).

    • Alternative: If significant para solid remains, chill the crude oil to -10°C. The para-isomer will crystallize out. Filter off the solid para isomer. The filtrate is enriched m-di-tert-pentylbenzene.

Workflow Start Start: Dry Glassware N2 Atmosphere Mix Suspend AlCl3 in DCM Add Benzene (0°C) Start->Mix Add Dropwise Addition: t-Pentyl Chloride Mix->Add React Stir at RT (1 hr) (Kinetic Phase) Add->React Heat Reflux (4-6 hrs) (Isomerization Phase) React->Heat Critical Step Quench Pour onto Ice/HCl Phase Separation Heat->Quench Purify Vacuum Distillation or Cold Filtration Quench->Purify End Final Product: m-di-tert-pentylbenzene Purify->End

Figure 2: Operational workflow for the synthesis and isolation of m-di-tert-pentylbenzene.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures should be verified:

  • 1H NMR (CDCl3, 400 MHz):

    • Aromatic Region: The meta-isomer (1,3-substitution) will show a distinct pattern (singlet at C2, doublets at C4/C6, triplet at C5) compared to the symmetric singlet of the para-isomer.

    • Alkyl Region: Look for the ethyl group signals (quartet ~1.6 ppm, triplet ~0.7 ppm) and the gem-dimethyl singlet (~1.3 ppm).

  • GC-MS:

    • Molecular Ion (

      
      ): 218 m/z.
      
    • Fragmentation: Significant peak at m/z 189 (loss of ethyl group) is characteristic of tert-pentyl benzenes.

Troubleshooting & Safety

  • Polyalkylation: If tri-alkylation is observed, reduce the equivalents of alkyl chloride to 2.0 or increase the benzene stoichiometry to act as a co-solvent.

  • Incomplete Isomerization: If the para content remains high, increase the reflux time or add a fresh portion of

    
     (0.05 eq) before the reflux step.
    
  • Safety:

    
     reacts violently with water. Perform all quenching in a fume hood behind a sash.
    

References

  • Friedel-Crafts Alkylation Mechanisms

    • Olah, G. A.[4] Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic reference on catalyst activity and isomerization).

    • Master Organic Chemistry. "Friedel-Crafts Alkylation of Aromatic Rings." Available at: [Link]

  • Isomerization of Bulky Alkylbenzenes: Roberts, R. M., & Khalaf, A. A. (1984). Friedel-Crafts Alkylation Chemistry: A Century of Discovery. Marcel Dekker. (Detailed discussion on 1,4 to 1,3 shifts of tert-butyl and tert-pentyl groups).
  • General Protocol Grounding

    • LibreTexts Chemistry. "The Friedel-Crafts Alkylation of Benzene."[5][1][4][6][7] Available at: [Link]

Sources

Application Note: Selective Synthesis of 1,3-Di-tert-amylbenzene via Friedel-Crafts Alkylation

[1]

Introduction & Scope

1,3-Di-tert-amylbenzene (1,3-DTAB) is a critical intermediate in the synthesis of sterically hindered ligands, high-performance polymers, and redox flow battery electrolytes. Its structural analog, 1,3-di-tert-butylbenzene, is well-documented; however, the tert-amyl variant offers unique solubility and electrochemical properties due to the lower symmetry and increased lipophilicity of the tert-amyl (1,1-dimethylpropyl) group.

This application note details a robust, self-validating protocol for the preparation of 1,3-DTAB from benzene and isoamylene (2-methyl-2-butene). Unlike standard alkylations that yield complex mixtures, this protocol utilizes thermodynamic control to selectively favor the meta-isomer (1,3) over the kinetically favored para-isomer (1,4).

Key Technical Challenges Addressed
  • Polyalkylation Control: Managing the ratio of mono-, di-, and tri-alkylated products.

  • Regioselectivity: Driving the 1,4

    
     1,3 isomerization shift using Lewis acid catalysis.
    
  • Exotherm Management: Controlling the vigorous heat release during the alkene addition.

Reaction Mechanics & Thermodynamics

The synthesis relies on the Friedel-Crafts alkylation mechanism.[1][2][3][4] The reaction is initiated by the protonation of isoamylene to form the tertiary amyl carbocation (tert-amyl cation), which acts as the electrophile.

Mechanistic Pathway[2][3][6][7]
  • Activation: The Lewis acid (

    
    ) interacts with trace moisture (acting as a co-catalyst) or added protons to generate the active proton source, which protonates isoamylene to form the tert-amyl cation.
    
  • Kinetic Attack: The bulky cation attacks the benzene ring. The first alkylation yields tert-amylbenzene.

  • Second Alkylation: The second cation attacks. Kinetically, the para (1,4) position is favored due to steric hindrance at the ortho positions.

  • Thermodynamic Isomerization: Under the influence of the strong Lewis acid and time, the sterically strained 1,4-isomer undergoes intermolecular or intramolecular transalkylation to form the thermodynamically more stable 1,3-isomer (meta).

Visualization: Reaction Pathway

The following diagram illustrates the transition from reactants to the thermodynamic "sink" (1,3-isomer).

ReactionMechanismReactantsBenzene + IsoamyleneCationtert-Amyl Cation(Electrophile)Reactants->CationH+ / AlCl3Monotert-Amylbenzene(Intermediate)Cation->MonoEAS AttackKinetic1,4-Di-tert-amylbenzene(Kinetic Product)Mono->KineticFast (Kinetic)Thermo1,3-Di-tert-amylbenzene(Thermodynamic Product)Mono->ThermoDirect Attack (Minor)Kinetic->ThermoAlCl3 Isomerization(Slow, Heat)

Figure 1: Mechanistic flow showing the shift from kinetic (1,4) to thermodynamic (1,3) products.

Critical Safety & Material Handling

WARNING: This protocol involves carcinogenic solvents and highly reactive catalysts. All operations must be performed in a functioning fume hood.

ReagentHazard ClassCritical Precaution
Benzene Carcinogen (Cat 1A), FlammableUse double-gloving (Nitrile/Laminate). strictly limit exposure.
Isoamylene Extremely Flammable, VolatileKeep cold (0°C) before use to prevent evaporation.
Aluminum Chloride (

)
Corrosive, Water ReactiveHydrolyzes violently to release HCl gas. Handle under inert gas.

Experimental Protocol

Materials[3][7][8][9][10][11][12]
  • Substrate: Benzene (Anhydrous, 99.8%)

  • Alkylating Agent: Isoamylene (2-methyl-2-butene), 2.2 equivalents relative to benzene.

  • Catalyst: Aluminum Chloride (

    
    ), Anhydrous powder, 0.1 equivalents.
    
  • Quench: Ice-water mixture.

Step-by-Step Methodology
Phase 1: Catalyst Activation & Setup[5]
  • Inert Assembly: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, pressure-equalizing addition funnel, and an internal thermometer. Flush with Nitrogen (

    
    ) or Argon.
    
  • Solvent Charge: Charge the flask with Benzene (1.0 eq).

  • Catalyst Addition: Add anhydrous

    
     (0.1 eq) rapidly to the stirring benzene. The mixture may turn slightly yellow/orange.
    
    • Note: Ensure the system is vented to a scrubber (NaOH trap) as HCl gas may evolve.

Phase 2: Electrophilic Addition (Kinetic Phase)
  • Cooling: Place the RBF in an ice/water bath. Cool internal temperature to 0–5°C .

  • Reagent Addition: Charge the addition funnel with Isoamylene (2.2 eq).

  • Controlled Drop: Add Isoamylene dropwise over 60–90 minutes.

    • Critical Parameter: Do not allow internal temperature to exceed 10°C during addition. Rapid addition leads to alkene polymerization (gummy by-products).

Phase 3: Isomerization (Thermodynamic Phase)
  • Warm-up: Once addition is complete, remove the ice bath. Allow the reaction to reach room temperature (20–25°C).

  • Equilibration: Stir for 4–6 hours at room temperature.

    • Optimization: To ensure maximum conversion to the 1,3-isomer, the mixture can be gently heated to 40–50°C for 1 hour. This overcomes the activation energy barrier for the 1,4

      
       1,3 rearrangement.
      
  • Monitoring: Monitor via GC-MS or TLC. The 1,4-isomer typically elutes slightly before the 1,3-isomer on non-polar columns.

Phase 4: Workup & Purification
  • Quench: Pour the reaction mixture slowly onto crushed ice (approx. 3x reaction volume) with vigorous stirring. Caution: Exothermic.

  • Extraction: Separate the organic layer. Extract the aqueous layer 2x with diethyl ether or hexanes.

  • Neutralization: Wash combined organics with saturated

    
     (to remove acid traces), then Brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate via rotary evaporation.
    
  • Fractional Distillation: Perform vacuum distillation.

    • Fraction 1: Unreacted Benzene / Mono-tert-amylbenzene.

    • Fraction 2:1,3-Di-tert-amylbenzene (Product) .

    • Residue: Tri-substituted benzenes and polymers.

Process Workflow Diagram

WorkflowStartStart: Dry RBF, N2 PurgeStep1Charge Benzene + AlCl3(Temp: 20°C)Start->Step1Step2Cool to 0-5°CStep1->Step2Step3Add Isoamylene (Dropwise)(Control Exotherm <10°C)Step2->Step3Step4Warm to RT (25°C)Stir 4-6 hrs (Isomerization)Step3->Step4Step5Quench (Ice Water)Phase SeparationStep4->Step5Step6Wash (NaHCO3, Brine)Dry (MgSO4)Step5->Step6Step7Vacuum DistillationStep6->Step7EndIsolate 1,3-DTABStep7->End

Figure 2: Operational workflow for the synthesis and isolation of 1,3-DTAB.

Characterization & Validation

The product should be validated using

Feature1,3-Isomer (Meta)1,4-Isomer (Para)
Aromatic Region Multiplet pattern (Singlet-like at C2, Doublets at C4/6, Triplet at C5).Symmetric AA'BB' system (Two doublets or apparent singlet if shifts coincide).
Aliphatic Region tert-Amyl groups are equivalent.tert-Amyl groups are equivalent.
Boiling Point Typically slightly lower than Para.Typically slightly higher.

Expected


 NMR (CDCl3, 400 MHz):
  • 
     7.4–7.1 (m, 4H, Ar-H)
    
  • 
     1.65 (q, 4H, 
    
    
    of ethyl group)
  • 
     1.30 (s, 12H, gem-dimethyls)
    
  • 
     0.70 (t, 6H, 
    
    
    of ethyl group)

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Polymerization Temperature too high during addition.Ensure addition temp stays <5°C. Slow down addition rate.
High Mono-alkylated Product Insufficient Isoamylene or loss due to volatility.Use 2.2–2.5 eq of Isoamylene. Ensure condenser is efficient (use glycol coolant).
High 1,4-Isomer Content Reaction time too short; Kinetic control dominant.Extend reaction time at Room Temp or heat to 45°C for 1 hour before quench.
Dark/Black Reaction Mix Catalyst decomposition or moisture ingress.Ensure strictly anhydrous conditions. Use fresh

.

References

  • Friedel-Crafts Alkylation Mechanism & Selectivity

    • Olah, G. A., & Overchuk, N. A. (1965).[4] Selectivity in the Friedel-Crafts Benzylation, Isopropylation, and t-Butylation of Benzene and Toluene.[4] Journal of the American Chemical Society.[4]

  • Synthesis of tert-Amylbenzene (Analogous Protocol)

    • Google Patents. (n.d.). Synthetic method of t-amylbenzene for controlling content of isomer.

  • Thermodynamic Control in Dialkylation

    • Olah, G. A., & Olah, J. A. (1976).[4] Stannic and aluminum chloride catalyzed Friedel-Crafts alkylation of naphthalene...[4] Differentiation of kinetically and thermodynamically controlled product compositions. Journal of the American Chemical Society.[4]

  • Safety Data (Benzene)

    • Carl Roth.[6] (n.d.). Safety Data Sheet: Benzene.

  • Safety Data (Isoamylene/2-Methyl-2-butene)

    • ChemicalBook. (2025).[7][8][9] 3-Methyl-1-butene Safety Data Sheet.

Application Note: Solvent Extraction and Purification Protocols for m-Di-tert-pentylbenzene

[1]

Executive Summary

This application note details the isolation, extraction, and purification of 1,3-di-tert-pentylbenzene (also known as m-di-tert-amylbenzene).[1] This highly lipophilic alkylaromatic compound presents unique challenges in purification due to the difficulty in separating it from its structural isomer, p-di-tert-pentylbenzene, and mono-alkylated byproducts.[1]

This guide is designed for researchers in drug development and organic synthesis who utilize this compound as a sterically hindered intermediate or specialized solvent.[1] The protocols below prioritize phase-separation efficiency and isomer selectivity .

Key Physicochemical Parameters
ParameterValue (Approx.)Significance
LogP (Octanol/Water) ~5.8 - 6.2Highly lipophilic; practically insoluble in water.[1]
Boiling Point ~260–265 °C (760 mmHg)High boiling point requires vacuum distillation for final polish.[1]
State (RT) LiquidUnlike the para isomer (often solid), the meta isomer resists crystallization.
Solubility Hexane, DCM, Et2O, TolueneRequires non-polar organic solvents for extraction.

Physicochemical Basis of Extraction

The extraction strategy for m-di-tert-pentylbenzene relies on two distinct mechanisms depending on the stage of the workflow:

  • Partitioning (Synthesis Workup): Exploiting the extreme hydrophobicity of the target molecule to separate it from polar catalysts (e.g., AlCl₃, H₂SO₄) and aqueous byproducts.

  • Selectivity (Isomer Purification): Utilizing the symmetry difference between the meta (C2v or Cs symmetry) and para (D2h symmetry) isomers.[1] The para isomer packs more efficiently into a crystal lattice, allowing it to be removed via low-temperature crystallization, leaving the meta isomer in the mother liquor.

Protocol A: Post-Synthesis Workup (Crude Extraction)

Context: This protocol is used immediately following Friedel-Crafts alkylation of benzene (or tert-pentylbenzene) to isolate the crude organic mixture.[1]

Reagents Required[2][3][4][5]
  • Extraction Solvent: Dichloromethane (DCM) or Diethyl Ether (Et₂O).[1] Note: DCM is preferred for density separation if the aqueous phase is heavy with salts.

  • Quenching Acid: 1M HCl (ice-cold).

  • Wash Buffers: Saturated NaHCO₃, Saturated NaCl (Brine).[1]

  • Drying Agent: Anhydrous MgSO₄ (preferred over Na₂SO₄ for faster kinetics).[1]

Step-by-Step Methodology
  • Quench: Pour the reaction mixture slowly into a stirred beaker containing ice-cold 1M HCl .

    • Causality: The HCl solubilizes aluminum salts (from AlCl₃ catalyst) preventing the formation of gelatinous Al(OH)₃ emulsions which trap the product.

  • Phase Separation: Transfer to a separatory funnel. Rinse the reaction vessel with the Extraction Solvent and add to the funnel.

  • Extraction: Shake vigorously for 2 minutes with frequent venting. Allow phases to separate.

    • Observation: The target molecule will reside in the organic layer (Bottom for DCM, Top for Ether).

  • Acid Removal: Wash the organic phase with Saturated NaHCO₃ until CO₂ evolution ceases.[1]

    • Critical Step: Failure to neutralize acid traces will lead to acid-catalyzed isomerization or de-alkylation during the distillation step.[1]

  • Dehydration: Wash with Brine (Sat. NaCl) to remove bulk water, then transfer the organic phase to an Erlenmeyer flask containing Anhydrous MgSO₄ .

  • Concentration: Filter off the desiccant and remove the solvent via rotary evaporation.[1]

Workflow Visualization

SynthesisWorkupReactionMixReaction Mixture(AlCl3 + Aromatics)QuenchQuench: Ice/HCl(Solubilize Al salts)ReactionMix->QuenchSepFunnelSeparatory Funnel(Phase Split)Quench->SepFunnelAqWasteAqueous Waste(AlCl3, HCl)SepFunnel->AqWasteOrgPhaseOrganic Phase(Crude Product)SepFunnel->OrgPhaseWashWash Cycle:1. Water2. NaHCO33. BrineOrgPhase->WashDryDry (MgSO4) &EvaporateWash->DryCrudeCrude Oil(Meta/Para Mix)Dry->Crude

Figure 1: Workup flow for the isolation of crude di-tert-pentylbenzene from Friedel-Crafts alkylation mixtures.

Protocol B: Isomer Purification (Selective Fractionation)

Context: The crude mixture typically contains m-di-tert-pentylbenzene (target), p-di-tert-pentylbenzene (impurity), and mono-tert-pentylbenzene.[1] Solvent extraction alone cannot separate these isomers; a hybrid crystallization/distillation approach is required.[1]

Reagents Required[2][3][4][5]
  • Recrystallization Solvent: Methanol or Ethanol (anhydrous).[1]

  • Cooling Bath: Dry ice/Acetone (-78°C) or Freezer (-20°C).[1]

Step-by-Step Methodology
  • Distillation (Cut 1): Perform a vacuum distillation (approx. 10-20 mmHg) to remove the lighter mono-tert-pentylbenzene fraction.[1]

    • Note: The mono-substituted product boils significantly lower than the di-substituted products.[1]

  • Dissolution: Dissolve the remaining residue (mix of meta and para) in a minimum volume of hot Methanol .

  • Selective Crystallization: Cool the solution slowly to -20°C (or lower if necessary).

    • Mechanism:[2][3][4][5] The highly symmetrical para-di-tert-pentylbenzene has a significantly higher melting point and lower solubility in cold alcohols than the meta isomer.[1] The para isomer will crystallize out.[1]

  • Filtration: Rapidly filter the cold mixture.

    • Solid: Enriched para isomer (Impurity).[1]

    • Filtrate: Enriched m-di-tert-pentylbenzene (Target).[1]

  • Final Polish: Evaporate the methanol from the filtrate and perform a final high-vacuum distillation to obtain pure m-di-tert-pentylbenzene.

Isomer Separation Logic

IsomerSepCrudeCrude Mixture(Mono, Meta, Para)VacDistVacuum Distillation(Remove Mono)Crude->VacDistResidueResidue(Meta + Para)VacDist->ResidueCrystCrystallization(Methanol, -20°C)Residue->CrystFilterFiltrationCryst->FilterSolidSolid Phase:Para-IsomerFilter->SolidPrecipitateLiquidMother Liquor:Meta-IsomerFilter->LiquidTarget

Figure 2: Purification logic separating the liquid meta-isomer from the solid para-isomer.[1]

Protocol C: Trace Analysis (Environmental/Quality Control)

Context: Extracting trace amounts of m-di-tert-pentylbenzene from aqueous samples or biological media for quantification.

Method: Solid Phase Extraction (SPE)
  • Cartridge: C18 (Octadecyl) end-capped silica (e.g., 500mg bed).[1]

  • Rationale: The high LogP (>5) ensures 100% retention on C18 media from aqueous matrices.[1]

Step-by-Step Methodology
  • Conditioning: Flush cartridge with 5 mL Methanol, followed by 5 mL Water.

  • Loading: Pass the aqueous sample through the cartridge at a slow flow rate (2 mL/min).

  • Washing: Wash with 5 mL of 10% Methanol/Water to remove polar interferences.[1]

    • Note: Do not use high % organic solvent in the wash, or the target will elute.

  • Elution: Elute with 3 mL of Hexane or Ethyl Acetate .

  • Analysis: Inject eluate into GC-MS or GC-FID.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Emulsion during workup Aluminum salts or similar density phases.[1]Add solid NaCl to saturate the aqueous phase; filter through Celite if solids are present.[1]
Low Yield of Meta Isomer Co-crystallization with Para isomer.[1]Do not cool the crystallization too rapidly.[1] Use a larger volume of methanol.[1]
Acidic Product Insufficient washing.[1]Check pH of the final aqueous wash.[1] It must be neutral (pH 7).[1]

References

  • Friedel-Crafts Alkylation Mechanisms

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1]

  • Separation of Alkylbenzene Isomers

    • Rubinstein, D. et al. "Separation of the para and meta isomers of divinylbenzene."[6] U.S. Patent 3,217,051.[1][6] (Demonstrates the principles of isomer separation via complexation/crystallization in similar alkylaromatics).

  • Physical Properties of Dialkylbenzenes

    • PubChem Compound Summary for 1,3-Di-tert-butylbenzene (Analogous structure for property estimation).[1]

  • Solubility Data

    • "Solubility of 1,1-Dimethylpropylbenzene."[1][7][8] Solubility of Things. Link

Application Note: m-Di-tert-amylbenzene in Polymer Synthesis and Materials Science

[1]

Part 1: Introduction & Strategic Utility[1][2]

In the landscape of aromatic solvents and monomers, 1,3-Di-tert-amylbenzene (m-DTAB) occupies a unique niche defined by its steric bulk and chemical inertness.[1] Unlike its lower homolog, diisopropylbenzene (DIPB), m-DTAB possesses tertiary alkyl substituents attached directly to the aromatic ring.[1]

Key Chemical Distinction[1]
  • DIPB (Cumene analog): Contains benzylic protons.[1] Susceptible to autoxidation to form hydroperoxides (used as initiators) and participates in chain transfer during radical polymerization.[1]

  • m-DTAB: Contains quaternary benzylic carbons.[1] It lacks benzylic protons.[1]

    • Consequence 1: It is highly resistant to oxidative degradation.[1]

    • Consequence 2: It exhibits a near-zero chain transfer constant (

      
      ) in radical polymerization, making it an ideal solvent for synthesizing high-molecular-weight polymers at high temperatures.[1]
      
    • Consequence 3: In electrochemical environments, it acts as a "shuttle" that polymerizes only at specific overpotentials, forming a passivation layer (poly(phenylene) derivative) critical for lithium-ion battery safety.[1]

This guide details two primary workflows: using m-DTAB as an Inert Reaction Medium for precision polymerization and as a Latent Monomer for in-situ electropolymerization.[1]

Part 2: Application Protocols

Protocol A: High-Temperature Solution Polymerization (Low Chain Transfer)

Objective: Synthesize high-molecular-weight Poly(styrene-co-divinylbenzene) microspheres or linear polymers at elevated temperatures (>140°C) without molecular weight degradation caused by solvent chain transfer.

Rationale: Standard solvents like xylenes or cumene act as chain transfer agents (CTA) due to abstractable benzylic hydrogens, capping the maximum achievable molecular weight (

11
Materials
  • Monomer: Styrene (purified, inhibitor removed).[1]

  • Solvent: m-Di-tert-amylbenzene (>98%, anhydrous).[1]

  • Initiator: Di-tert-butyl peroxide (DTBP) (High T half-life matched to 140°C).[1]

  • Equipment: High-pressure glass reactor or stainless steel autoclave (due to temp > monomer BP).

Experimental Workflow
  • Solvent Preparation:

    • Sparge m-DTAB with dry nitrogen for 30 minutes to remove dissolved oxygen.[1]

    • Note: Although m-DTAB is oxidation-resistant, oxygen inhibits radical polymerization.[1]

  • Reaction Assembly:

    • In a glovebox or under inert atmosphere, charge the reactor with:

      • Styrene: 20.0 g[1]

      • m-DTAB: 80.0 g (20 wt% monomer concentration)[1]

      • DTBP: 0.1 g (0.5 wt% relative to monomer)[1]

  • Polymerization:

    • Seal reactor and heat to 140°C .

    • Maintain temperature for 6–8 hours .

    • Mechanism:[1][2][3][4][5][6][7][8] At 140°C, DTBP undergoes homolysis.[1] The polymer chains grow.[1] In xylene, a solvent radical would form, terminating a chain and starting a new (short) one.[1] In m-DTAB, the solvent remains spectator, allowing

      
       (degree of polymerization) to be determined solely by the [Monomer]/[Initiator] ratio.
      
  • Isolation:

    • Cool to room temperature.[1]

    • Precipitate the polymer solution into a 10-fold excess of Methanol. m-DTAB is soluble in methanol/ethanol mixtures, while polystyrene is not.[1]

    • Filter and dry under vacuum at 60°C.[1]

  • Validation (GPC Analysis):

    • Compare

      
       against a control synthesized in xylene.[1]
      
    • Expected Result: The m-DTAB sample should exhibit significantly higher

      
       and lower Polydispersity Index (PDI) due to the suppression of chain transfer to solvent (
      
      
      ).[1]
Protocol B: In-Situ Electropolymerization (Battery Safety Additive)[1]

Objective: Utilize m-DTAB as an electrolyte additive that polymerizes in situ upon overcharge (voltage > 4.6 V) to create a high-impedance barrier.[1]

Mechanism: At high potentials, the aromatic ring of m-DTAB loses an electron to form a radical cation. Due to the steric hindrance of the tert-amyl groups at positions 1 and 3, coupling is directed to the 4 and 6 positions, forming a conductive poly(1,3-di-tert-amylphenylene) film.[1]

Materials
  • Cathode: LiCoO₂ or LiNiMnCoO₂ (NMC) coated on Aluminum foil.[1]

  • Anode: Lithium metal or Graphite.[1]

  • Base Electrolyte: 1.0 M LiPF₆ in EC/DEC (Ethylene Carbonate / Diethyl Carbonate 1:1).[1]

  • Additive: m-Di-tert-amylbenzene (2 wt% to 5 wt%).[1]

Experimental Workflow
  • Electrolyte Formulation:

    • Prepare base electrolyte in an Argon-filled glovebox (< 0.1 ppm H₂O).[1]

    • Add 2.0 wt% m-DTAB.[1] Stir until fully dissolved (miscibility is excellent due to non-polar alkyl groups).

  • Cell Assembly:

    • Assemble CR2032 coin cells with the prepared electrolyte.[1]

  • Electrochemical Characterization (Linear Sweep Voltammetry - LSV):

    • Working Electrode: Platinum disk or Composite Cathode.[1]

    • Counter/Ref Electrode: Lithium metal.[1]

    • Scan Rate: 5 mV/s.

    • Range: OCV to 5.5 V vs Li/Li⁺.

  • Overcharge Simulation Test:

    • Charge the cell at a constant current (e.g., 1 C-rate) to a normal cutoff (4.2 V).

    • Continue charging beyond cutoff to 5.0 V (Overcharge condition).

  • Data Analysis:

    • Observation: Monitor the voltage profile.

    • Control (No Additive): Voltage spikes rapidly to >5V, leading to electrolyte decomposition and thermal runaway.[1]

    • Experimental (with m-DTAB): Voltage clamps at ~4.6–4.8 V (the oxidation potential of m-DTAB).

    • Outcome: The current drops or resistance rises sharply as the m-DTAB polymerizes on the cathode surface, effectively "shutting down" the cell chemically.

Part 3: Visualization & Mechanism[1]

Solvent Inertness Comparison

The following diagram contrasts the behavior of Cumene (DIPB) vs. m-DTAB in a radical environment.

SolventComparisoncluster_CumeneCumene (Reactive Solvent)cluster_DTABm-DTAB (Inert Solvent)C_SolventCumene(Benzylic H present)C_RadicalSolvent Radical(Stable Benzylic Radical)C_Solvent->C_Radical-H•C_TermChain Termination(Low Mw Polymer)C_Radical->C_TermRe-initiation / TerminationD_Solventm-DTAB(Quaternary C - No H)D_NoRxnNo H-AbstractionD_Solvent->D_NoRxnSteric RepulsionD_PropUninterrupted Propagation(High Mw Polymer)D_NoRxn->D_PropP• remains activePolyRadGrowing PolymerRadical (P•)PolyRad->C_SolventH-Abstraction (Chain Transfer)PolyRad->D_SolventCollision

Caption: Mechanistic divergence: Benzylic protons in Cumene lead to chain transfer, while m-DTAB's quaternary structure ensures inertness.[1]

Electropolymerization Pathway

The mechanism by which m-DTAB forms a protective polymer film under high voltage.[1]

ElectropolyStep1Neutral m-DTAB(Dissolved in Electrolyte)Step2Step2Step1->Step2- e⁻Step3Dimerization(Coupling at 4,6 positions)Step2->Step3Radical CouplingStep4Poly(m-di-tert-amylphenylene)(Insoluble Passivation Film)Step3->Step4Chain GrowthEffectIncrease in Internal Resistance(Battery Shutdown)Step4->EffectSurface Blockage

Caption: Electrochemical oxidation pathway of m-DTAB leading to passivation film formation.

Part 4: Data Summary

Table 1: Physical Properties Relevant to Polymer Synthesis

PropertyValueSignificance in Synthesis
Boiling Point ~260°CAllows polymerization at high T (140-200°C) without pressure vessels.[1]
Melting Point <-20°CLiquid at room temperature; easy handling.[1]
Benzylic Protons 0 Critical: Negligible chain transfer constant (

).
Oxidation Potential ~4.7 V vs Li/Li⁺High stability window; polymerizes only during battery failure (overcharge).[1]
Solubility Non-polarExcellent solvent for Styrene, Butadiene, Ethylene; Poor for Acrylates.[1]

References

  • Electrolyte Additives for Overcharge Protection

    • Title: Non-aqueous electrolyte solution for lithium secondary battery.[1][9]

    • Source: U.S. Patent 7,981,552 (2011).[1][9]

    • URL
    • Relevance: Validates the use of 1,3-di-tert-pentylbenzene as an additive that polymerizes
  • General Solvent Effects in Radical Polymerization

    • Title: Principles of Polymerization (4th Edition), Chapter 3: Free Radical Polymerization.[1]

    • Source: Odian, G. (Wiley-Interscience).[1]

    • URL:[Link][1]

    • Relevance: Foundational text explaining the Chain Transfer Constant ( ) and the effect of solvent structure (benzylic H) on molecular weight.
  • Synthesis of Alkylbenzenes

    • Title: Process for producing tert-amylbenzene.[1][3][5][7]

    • Source: CN Patent 1515526A.[1][5]

    • URL
    • Relevance: Describes the Friedel-Crafts alkyl

Application Note: Handling, Storage, and Stability Protocols for tert-Pentylbenzene and its Functionalized Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Pentylbenzene (CAS: 2049-95-8), also known as tert-amylbenzene, and its derivatives (e.g., p-tert-pentylphenol) represent a class of bulky alkyl-substituted aromatics used frequently as intermediates in the synthesis of agrochemicals, APIs, and specialty resins.[1][2] While the parent molecule exhibits relative stability compared to primary alkylbenzenes, its lipophilic nature and low conductivity present specific handling challenges—primarily static charge accumulation and aquatic toxicity .

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of stability and actionable protocols for researchers handling these compounds in drug development and high-purity synthesis.

Physicochemical & Hazard Profile

Understanding the physical properties is the first step in designing a safe handling protocol. tert-Pentylbenzene is a combustible liquid that requires specific grounding measures.

Table 1: Core Properties of tert-Pentylbenzene (Parent Compound)[1][2]
PropertyValueOperational Implication
Physical State Colorless LiquidPumpable, but requires containment for spills.[1][2]
Molecular Weight 148.25 g/mol Moderate volatility.
Flash Point ~65°C (149°F)Combustible. Above room temp, but vapor accumulation in headspace is a risk.
Density 0.87 g/mLLighter than water; will float and spread in aquatic spills.
Solubility Negligible in waterLipophilic. Requires organic solvents (acetone, EtOH) for cleaning.
Conductivity Very Low (<50 pS/m)High Static Risk. Charge relaxation time is long; grounding is mandatory.
Reactivity Electrophilic Aromatic SubstitutionSusceptible to ring activation; store away from halogens/oxidizers.

Storage & Stability Architecture

Mechanism of Degradation

While the tert-alkyl group lacks benzylic protons—preventing the rapid benzylic oxidation seen in ethylbenzene or toluene—the aromatic ring itself remains electron-rich.[1][2]

  • Ring Oxidation: In the presence of strong oxidizers or UV light, the ring can degrade.

  • Functional Group Sensitivity: For derivatives like tert-pentylphenol, the hydroxyl group is susceptible to oxidation to quinones, leading to color changes (yellowing/browning).[1][2]

Storage Matrix

Do not treat all derivatives equally. Use this matrix to determine storage conditions.

Graphviz Diagram: Storage Decision Logic

StorageLogic Start Compound Type LiquidParent Liquid Parent (tert-Pentylbenzene) Start->LiquidParent SolidDeriv Solid Derivative (e.g., Phenols) Start->SolidDeriv Halogenated Halogenated Derivative Start->Halogenated ConditionA Store: Ambient (15-25°C) Dark, Tightly Sealed Grounding Required LiquidParent->ConditionA Standard ConditionB Store: Refrigerated (2-8°C) Inert Gas (Ar/N2) Desiccated SolidDeriv->ConditionB Oxidation Prone ConditionC Store: Flammable Cabinet Segregated from Metals Double Contained Halogenated->ConditionC Corrosion Risk

Figure 1: Decision tree for selecting storage conditions based on chemical functionality.[1][2]

Handling Protocols

The Static Hazard (Critical)

Non-polar solvents like tert-pentylbenzene are "static accumulators."[1][2] When poured or pumped, they generate charge that cannot dissipate to the ground because the liquid acts as an insulator. If the accumulated energy exceeds the Minimum Ignition Energy (MIE) of the vapor-air mixture, a fire will occur. [1][2]

Protocol: Static-Safe Transfer (Bulk)

Objective: Transfer >500 mL of tert-pentylbenzene without ignition.

Equipment:

  • Conductive metal container or antistatic plastic.

  • Grounding cables (with metal clamps, not alligator clips).

  • Dip tube (to prevent splash filling).

Step-by-Step:

  • Bonding: Connect the source container and the receiving container with a bonding wire to equalize potential.

  • Grounding: Connect the receiving container to a verified earth ground.

  • Subsurface Filling: Use a dip tube that extends to the bottom of the receiving vessel. Never "splash fill" from the top, as the falling liquid generates massive static charge.

  • Velocity Control: Maintain flow rate <1 m/s initially until the dip tube is submerged.

  • Relaxation Time: After transfer, wait 2 minutes before opening the vessel to allow charge to dissipate.

Protocol: Inert Atmosphere Aliquoting (High-Purity Standards)

Objective: Aliquot hygroscopic or oxidation-sensitive derivatives (e.g., tert-pentylphenol) for analytical standards.

Graphviz Diagram: Inert Aliquoting Workflow

InertWorkflow Step1 1. Preparation: Dry glassware in oven (120°C) Flush glovebox/bag with N2 Step2 2. Equilibration: Bring reagent to Room Temp inside inert environment Step1->Step2 Step3 3. Aliquoting: Use positive displacement pipette or glass syringe Step2->Step3 Step4 4. Sealing: Crimp cap with PTFE/Silicone septa Parafilm over cap Step3->Step4 Step5 5. Storage: Secondary containment -20°C for long term Step4->Step5

Figure 2: Workflow for handling sensitive derivatives to maintain analytical purity.

Detailed Methodology:

  • Environment: Perform operations in a glove box or a glove bag purged with Nitrogen or Argon.

  • Tools: Use glass syringes rather than plastic pipettes if the derivative is dissolved in aggressive organic solvents.

  • Headspace: If storing the stock solution, purge the headspace with Argon (heavier than air) before sealing.

  • Septa: Use PTFE-faced silicone septa.[1] Avoid rubber, which can leach plasticizers into the lipophilic solvent.

Disposal & Environmental Compliance

tert-Pentylbenzene is classified as Aquatic Chronic 2 (Toxic to aquatic life with long-lasting effects).[1][2]

  • Segregation: Do not mix with aqueous waste streams.[3]

  • Classification: Dispose of as "Non-Halogenated Organic Solvent Waste" (unless the derivative contains halogens).

  • Spill Management:

    • Small Spills: Absorb with vermiculite or activated charcoal pads.

    • Large Spills: Dike to prevent entry into drains. Since it floats, surface booms are effective on water.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16295, tert-Amylbenzene. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: (1,1-dimethylpropyl)benzene.[1] Retrieved from [Link][1][2]

  • Solvents Industry Association. Guidance Note 47: Flammable Solvents and the Hazard of Static Electricity. Retrieved from [Link][1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Isolation of meta- and para-Di-tert-pentylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ISO-DTPB-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

The separation of di-tert-pentylbenzene (also known as di-tert-amylbenzene) isomers is a classic challenge in steric chemistry. Unlike smaller alkylbenzenes, the bulky tert-pentyl groups create significant differences in melting points (MP) despite similar boiling points (BP).

  • The Para (1,4) Isomer: Highly symmetrical, packs efficiently in crystal lattices. Solid at Room Temperature (MP ~76–78°C).

  • The Meta (1,3) Isomer: Asymmetrical, "kinked" structure. Liquid at Room Temperature.

This guide prioritizes Fractional Crystallization as the primary separation vector, with Zeolite Adsorption as a secondary polishing step. Distillation is generally inefficient due to the <5°C boiling point differential unless industrial-grade fractionating columns (100+ plates) are available.

Module 1: Diagnostic & Assessment

Before attempting separation, you must characterize your crude mixture. Isomer ratios in Friedel-Crafts alkylation are highly dependent on temperature and catalyst lifespan.

Standard Characterization Protocol
Parameterpara-Isomer (1,4)meta-Isomer (1,3)Diagnostic Note
Physical State (RT) White crystalline solidColorless viscous liquidIf crude is a sludge, para content is likely >40%.
Melting Point 76–78°C< -20°CSharp MP indicates high purity para.
Boiling Point ~236°C~232–234°CDo not rely on simple distillation.
1H NMR (Aromatic) Singlet (4H) ~7.2 ppmMultiplet (complex)Para symmetry yields a clean singlet; Meta shows splitting.
Workflow Visualization

The following diagram outlines the logical flow for processing your crude reaction mixture.

Separation_Workflow Crude Crude Reaction Mixture (Meta/Para Isomers) Analysis Step 1: GC/NMR Analysis Determine Ratio Crude->Analysis Decision Is Para > 40%? Analysis->Decision Cryst Step 2: Fractional Crystallization (Solvent: MeOH or EtOH) Decision->Cryst Yes Distill Enrichment via Distillation (Remove mono-alkylated impurities) Decision->Distill No Solid Solid Fraction (Para-Isomer) Cryst->Solid Filtration Liquid Mother Liquor (Meta-Enriched) Cryst->Liquid Filtrate Distill->Cryst Recryst Recrystallization (Polishing) Solid->Recryst Zeolite Zeolite Adsorption (Shape Selective Separation) Liquid->Zeolite If pure Meta required

Figure 1: Logical workflow for the isolation of isomers based on initial concentration.

Module 2: Isolation of para-Di-tert-pentylbenzene

The para isomer is the "Kinetic Product" in many conditions but crystallizes readily due to symmetry.

Protocol: Selective Crystallization

Reagents: Methanol (MeOH) or Ethanol (EtOH). Acetone is too strong; Hexane is too non-polar (solubility is too high).

  • Dissolution: Dissolve 10g of crude mixture in the minimum amount of hot MeOH (~50–60°C).

    • Tip: If the solution is colored, treat with activated charcoal and filter hot.

  • Controlled Cooling: Allow the solution to cool to Room Temperature (RT) slowly over 2 hours. Rapid cooling traps meta isomer inclusions.

  • Cold Soak: Place the flask in a -20°C freezer for 12 hours.

  • Filtration: Vacuum filter the white needles quickly (cold equipment prevents melting).

  • Wash: Wash with extremely cold (-78°C if possible) MeOH.

  • Drying: Air dry or vacuum dry at <40°C.

Troubleshooting: "Oiling Out"

A common failure mode where the product separates as a second liquid phase rather than crystals.

Oiling_Out_Fix Issue Problem: Product Oils Out Check1 Check Temp Profile Issue->Check1 Check2 Check Purity Issue->Check2 Check3 Check Solvent Issue->Check3 Action1 Re-heat and cool SLOWER Check1->Action1 Cooling too fast Action2 Seed Crystal Addition (Critical at Cloud Point) Check2->Action2 No nucleation sites Action3 Add 5-10% Water to Methanol Check3->Action3 Solubility too high

Figure 2: Troubleshooting logic for Liquid-Liquid Phase Separation (Oiling Out).

Module 3: Isolation of meta-Di-tert-pentylbenzene

The meta isomer remains in the "Mother Liquor" (filtrate) after the para crystals are removed. Isolating it to high purity (>98%) is difficult because it does not crystallize easily.

Method A: Isomerization (Enrichment)

If you specifically need the meta isomer and have mostly para, you can thermodynamically equilibrate the mixture.

  • Catalyst: AlCl₃ (anhydrous).[1]

  • Mechanism: The bulky tert-pentyl group will migrate to the meta position to relieve steric strain over time.

  • Protocol: Heat the para-rich mixture with 5 mol% AlCl₃ at 50°C for 4–6 hours. Quench with water.[1] The resulting oil will be enriched in meta (thermodynamic product).

Method B: Zeolite Adsorption (Polishing)

For separating the remaining para from the meta liquid without distillation.

  • Media: ZSM-5 or Zeolite Y (NaY).

  • Principle: The linear para isomer can diffuse into the zeolite pores; the bulky meta isomer is excluded.

  • Protocol:

    • Pass the filtrate (mother liquor) through a column packed with activated ZSM-5.

    • The eluent will be enriched in meta-di-tert-pentylbenzene.

    • The para isomer is trapped in the zeolite and can be desorbed later (or discarded).

Frequently Asked Questions (FAQ)

Q1: My GC shows a single peak, but the NMR is messy. What is happening?

  • Diagnosis: Co-elution. The boiling points of meta and para isomers are so close (~232°C vs ~236°C) that standard non-polar GC columns (like DB-5 or HP-5) often fail to resolve them.

  • Fix: Switch to a polar column (e.g., WAax or Cyclodextrin-based) or use a slower temperature ramp (1°C/min near 200°C). Rely on C13 NMR for definitive ratio analysis.

Q2: Can I use simple distillation to separate them?

  • Answer: No. You would need a spinning band distillation column or an industrial tower with >100 theoretical plates to achieve effective separation. Crystallization is far superior for laboratory scale.

Q3: Why is my yield of the para isomer low (<30%)?

  • Analysis: You may be operating under "Thermodynamic Control."

  • Explanation: Long reaction times or high temperatures favor the meta isomer. To maximize para (Kinetic Product), stop the Friedel-Crafts reaction immediately after the alkyl halide is consumed and keep the temperature <0°C during synthesis.

Q4: The crystals melt immediately when I take them out of the freezer.

  • Fix: This is melting point depression caused by residual solvent or meta impurity.

  • Protocol: Do not let the filter cake warm up. Wash with pre-chilled solvent (-78°C dry ice/acetone bath) immediately. Dry under high vacuum to remove solvent without heating.

References

  • NIST Chemistry WebBook. Benzene, p-di-tert-pentyl- Properties.[2] National Institute of Standards and Technology.[2] [Link]

  • Cosden Oil & Chemical Co. Separation of the para and meta isomers of divinylbenzene (Analogous alkylbenzene separation logic). US Patent 3,217,051.[3]

  • Water Europe. Zeolites in Adsorption Processes: State of the Art (Shape Selectivity). [Link]

Sources

Technical Support Center: Optimizing 1,3-Di-tert-pentylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Subject: Yield Optimization & Regioselectivity Control for 1,3-Di-tert-pentylbenzene Ticket ID: EAS-META-OPT-05

Core Directive: The Thermodynamic Imperative

The synthesis of 1,3-di-tert-pentylbenzene (1,3-DTPB) via Friedel-Crafts alkylation presents a classic conflict between Kinetic Control and Thermodynamic Control .

  • The Trap: The bulky tert-pentyl carbocation initially attacks the para position (1,4-isomer) due to steric hindrance at the ortho positions and electronic activation at the para position.

  • The Solution: To obtain the meta (1,3) isomer, you must force the reaction into thermodynamic equilibrium . The 1,3-isomer is thermodynamically favored because it minimizes steric repulsion between the two bulky alkyl groups, but it forms slower or requires isomerization of the 1,4-intermediate.

The "Golden" Protocol (Thermodynamic Mode)

Do not use mild Lewis acids (like


 or 

) if you want the meta isomer; they are often too weak to drive the transalkylation (isomerization) necessary to convert the 1,4-isomer to the 1,3-isomer.
ParameterRecommendationTechnical Rationale
Reagents Benzene + tert-Pentyl Chloride (2-chloro-2-methylbutane)Alkyl halides are preferred over alcohols to minimize water generation, which deactivates the catalyst.
Catalyst Anhydrous

(Aluminum Chloride)
Must be strong enough to facilitate reversible dealkylation/realkylation.
Stoichiometry 1.0 (Benzene) : 2.2 (Alkyl Halide)Slight excess of alkyl halide ensures conversion of mono- to di-substituted product.
Temperature 25°C to 40°C (Moderate)Too cold (<0°C) locks the kinetic 1,4-isomer. Too hot (>70°C) causes polymerization or dealkylation.
Time 4 – 6 Hours Essential.[1][2] The first hour produces 1,4-DTPB. The subsequent hours allow isomerization to 1,3-DTPB.

Reaction Mechanism & Isomerization Pathway

The following diagram illustrates why your yield might be low (trapped at Kinetic Product) and how to push it to the Target Product.

ReactionPathway Benzene Benzene (Starting Material) Mono tert-Pentylbenzene (Intermediate) Benzene->Mono + t-Pentyl-Cl AlCl3 (Fast) Para 1,4-Di-tert-pentylbenzene (Kinetic Product) Mono->Para + t-Pentyl-Cl Kinetic Attack (Fast) Meta 1,3-Di-tert-pentylbenzene (Thermodynamic Target) Mono->Meta Direct Attack (Slow/Steric) Para->Meta Isomerization (Transalkylation) Req: AlCl3 + Time Poly 1,3,5-Tri-tert-pentylbenzene (Over-alkylation) Para->Poly Excess Reagent Meta->Poly Excess Reagent High Temp

Figure 1: Reaction pathway showing the critical isomerization step (Green Arrow) required to convert the kinetic 1,4-isomer into the target 1,3-isomer.

Troubleshooting Guide (Q&A)

Issue: "I am getting >60% of the 1,4-isomer (Para)."

Diagnosis: You are operating under Kinetic Control . Corrective Action:

  • Extend Reaction Time: Do not quench the reaction immediately after the starting material disappears. The reaction needs "soak time" for the

    
     to isomerize the mixture.
    
  • Check Catalyst Quality: If your

    
     is yellow or gray (wet), it cannot generate the super-acidic species required for isomerization. Use fresh, anhydrous (white/pale yellow) 
    
    
    
    .
  • Temperature Bump: If running at 0°C, raise to room temperature (25°C).

Issue: "My product is a sludge containing 1,3,5-tri-tert-pentylbenzene."

Diagnosis: Over-alkylation due to local concentration hotspots or excess reagent. Corrective Action:

  • Reverse Addition: Add the alkyl halide slowly to the Benzene/Catalyst mixture, rather than dumping catalyst into the alkyl halide.

  • Stoichiometry Check: Ensure you are strictly at 2.0 to 2.2 equivalents of alkyl halide.

  • Agitation: High-shear stirring is required. Friedel-Crafts reactions are often heterogeneous; poor mixing leads to local hotspots where tri-alkylation occurs.

Issue: "The yield is low, and I see mono-substituted product."

Diagnosis: Catalyst Deactivation or Under-alkylation . Corrective Action:

  • Moisture Control: The tert-pentyl cation is extremely sensitive to water. Ensure the system is under dry nitrogen.

  • Solvent Choice: If using a solvent (e.g., Nitromethane or excess Benzene), ensure it is anhydrous. Note: Using the reactants neat (without extra solvent) often drives the reaction faster.

Purification Workflow

Separating the 1,3 (meta) and 1,4 (para) isomers is the final hurdle.

StepTechniqueProcedure
1. Quench HydrolysisPour reaction mix onto crushed ice/HCl. Caution: Exothermic.
2. Wash NeutralizationWash organic layer with

(aq) to remove acid traces, then Brine.
3. Rough Cut Simple DistillationRemove unreacted benzene and mono-tert-pentylbenzene (lower BP).
4. Isomer Separation Selective Crystallization Crucial Step: The 1,4-isomer typically has a significantly higher melting point than the 1,3-isomer. Chill the mixture (0°C to -20°C). The 1,4-isomer often crystallizes out. Filter it off. The filtrate is enriched in your target 1,3-isomer.
5. Polishing Fractional DistillationDistill the filtrate under high vacuum.

Decision Tree: Troubleshooting Logic

Troubleshooting Start Start: Analyze Crude NMR/GC CheckMajor What is the Major Impurity? Start->CheckMajor Para Major: 1,4-Isomer CheckMajor->Para Mono Major: Mono-alkyl CheckMajor->Mono Tri Major: Tri-alkyl CheckMajor->Tri ActionPara Action: Increase Time Check Catalyst Activity Para->ActionPara ActionMono Action: Check Stoichiometry Dry Solvents Mono->ActionMono ActionTri Action: Reduce Alkyl Halide Improve Stirring Tri->ActionTri

Figure 2: Diagnostic flow for identifying process failures based on crude product analysis.

References

  • Olah, G. A., et al. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • ChemGuide. (2023). The Friedel-Crafts Alkylation of Benzene. Link (Mechanistic overview of alkylation and catalyst regeneration).

  • Master Organic Chemistry. (2018). Friedel-Crafts Alkylation and Acylation. Link (Detailed guide on carbocation rearrangements and thermodynamic control).

  • Vertex/Google Patents. (n.d.). Process for the purification of 1,3-dihalobenzene from an isomeric mixture. Link (Analogous separation techniques for meta/para isomers using crystallization/distillation).

Sources

Technical Support Center: High-Purity Fractionation of m-Di-tert-amylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DTAB-PUR-582 Subject: Purification of m-di-tert-amylbenzene (1,3-DTAB) via High-Efficiency Vacuum Rectification Assigned Specialist: Senior Application Scientist, Separation Technologies Division

Executive Summary & System Requirements

User Objective: Isolation of >99% purity m-di-tert-amylbenzene (m-DTAB) from crude alkylation mixtures. Core Challenge: The separation of the meta (1,3) isomer from the para (1,4) isomer. These structural isomers possess boiling points (BP) differing by less than 3°C at atmospheric pressure, necessitating high theoretical plate counts and precise vacuum control to prevent thermal degradation.

Critical System Specifications

To achieve separation, your distillation setup must meet these minimum criteria. Do not attempt this purification with standard glassware (e.g., simple Vigreux columns).

ComponentSpecificationReason for Requirement
Vacuum System < 5.0 mmHg (Torr) stableReduces BP to <150°C to prevent polymerization/charring.
Column Efficiency > 30 Theoretical PlatesRequired to separate isomers with

BP < 5°C.
Packing Material Structured (e.g., Sulzer) or Spinning BandLow HETP (Height Equivalent to Theoretical Plate) and low pressure drop.
Reflux Ratio Variable (10:1 to 50:1)High reflux is mandatory during the isomer transition phase.
Heating Oil Bath with PID ControlMantles cause hot spots leading to thermal cracking.

The Purification Logic (Workflow)

The following logic flow dictates the operational procedure. This is not merely "boiling"; it is a thermodynamic equilibration process.

DistillationLogic Start Crude Feedstock (m/p-isomer mix) Degas Step 1: Degassing (Remove light volatiles/solvents) Start->Degas TotalReflux Step 2: Total Reflux (Equilibrate Column > 1 hr) Degas->TotalReflux Stable Vacuum Fraction1 Step 3: Fore-run Collection (Mono-tert-amylbenzene) TotalReflux->Fraction1 T_head stable Transition Step 4: Isomer Transition (Increase Reflux Ratio to 50:1) Fraction1->Transition T_head rises MainFraction Step 5: Main Fraction (m-DTAB Collection) Transition->MainFraction GC Purity Check Residue Residue (p-DTAB / Tri-alkyls) MainFraction->Residue Distillation End

Figure 1: Operational workflow for the fractionation of close-boiling alkylbenzene isomers.

Step-by-Step Protocol

Phase A: Pre-Distillation Assessment

Before heating, analyze your crude mixture via GC-MS.

  • Pass Criteria: Crude must contain < 5% solvent (benzene/toluene).

  • Action: If solvents are present, strip them via rotary evaporation first. Solvents break the vacuum stability required for isomer separation.

Phase B: Vacuum Rectification

Target Boiling Point: ~135–145°C at 2–3 mmHg (Estimated based on mono-amylbenzene data and homologous series extrapolation).

  • System Inerting: Flush the cold system with dry Nitrogen (

    
    ). Oxidation at high temperatures turns the product yellow (quinone formation).
    
  • Equilibration:

    • Pull vacuum to < 5 mmHg.

    • Heat bath to ~160°C (approx 20°C above expected internal BP).

    • Once reflux is visible at the column head, set take-off valve to closed (Total Reflux) .

    • Wait 60 minutes. This allows the liquid-vapor equilibrium to stratify the isomers along the column packing.

  • Fore-run Removal (Mono-alkyls):

    • Set Reflux Ratio to 10:1 (10 drops back, 1 drop collected).

    • Collect the lower boiling fraction (likely mono-tert-amylbenzene).

    • Stop when head temperature spikes.

  • The "Meta" Cut (Main Fraction):

    • Critical Step: When the temperature stabilizes at the plateau for di-tert-amylbenzene, increase Reflux Ratio to 20:1 or 30:1 .

    • Collect fractions in small volumes (e.g., 5% of pot volume per flask).

    • Why? The meta isomer typically boils slightly lower than the para isomer in symmetric dialkylbenzenes. The first 60% of this plateau is your high-purity meta target.

  • Termination: Stop collection when head temperature rises again (indicating onset of para isomer or tri-alkylated heavies).

Troubleshooting & FAQs

Diagnostic Decision Tree

Use this logic to resolve purity or yield issues.

Troubleshooting Problem Issue Detected PurityLow Purity < 95% Problem->PurityLow ColorBad Product Yellow/Brown Problem->ColorBad VacUnstable Vacuum Fluctuating Problem->VacUnstable CheckRatio Check Reflux Ratio PurityLow->CheckRatio CheckLeak Check O2 Leaks ColorBad->CheckLeak CheckTrap Check Cold Trap VacUnstable->CheckTrap Action1 Increase to 50:1 Check HETP CheckRatio->Action1 Action2 Grease Joints Add N2 Bleed CheckLeak->Action2 Action3 Clean Trap Replace Pump Oil CheckTrap->Action3

Figure 2: Troubleshooting logic for common distillation failures.

Frequently Asked Questions

Q1: I am using a 30cm Vigreux column, but I cannot separate the meta/para isomers. Why? A: A Vigreux column typically offers only 2–3 theoretical plates. Separating m-DTAB and p-DTAB requires 30–50 plates due to their close relative volatility (


).
  • Solution: Switch to a column packed with structured steel mesh (e.g., Sulzer) or use a Spinning Band Distillation system.

Q2: The product distills clear but turns yellow after 24 hours. Is it impure? A: This indicates oxidation. Benzylic positions are susceptible to auto-oxidation, forming quinones or hydroperoxides.

  • Solution: Store the purified fraction under Argon or Nitrogen in an amber bottle. Ensure your distillation setup has no vacuum leaks admitting oxygen at high temperatures.

Q3: The head temperature is fluctuating wildly. A: This is likely "flooding" or "bumping."

  • Flooding: You are heating too aggressively, causing liquid to hold up in the column packing. Reduce bath temperature.[1]

  • Bumping: The viscous residue is overheating. Ensure you have vigorous magnetic stirring or an ebulliator (capillary bleed) in the flask.

Q4: Can I use crystallization instead of distillation? A: Yes, and often it is superior for the para isomer. p-Di-tert-amylbenzene usually has a significantly higher melting point than the meta isomer due to symmetry.

  • Hybrid Protocol: Distill to remove mono- and tri-alkyls, then chill the mixture. The para isomer may crystallize out, leaving the liquid enriched in m-DTAB.

References

  • Preparation of tert-amylbenzene (Precursor)

    • Patent: CN101607863A.[2] "Production technique of tert-amylbenzene." (2009).[2] Describes Friedel-Crafts alkylation parameters.

  • Isomer Separation Logic (Homologous Series)

    • Patent: US3715408A. "Separation of diethylbenzene isomers by distillation." (1973). Establishes the requirement for high tray counts (100+)
  • Physical Properties & Thermodynamics

    • Database: NIST WebBook. "Benzene, 1,4-bis(1,1-dimethylethyl)
  • Distillation Theory

    • Educational Resource: LibreTexts. "10.22: Fractional Distillation.

Sources

Technical Support Guide: Efficient Removal of Unreacted Benzene from m-di-tert-pentylbenzene Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the critical task of removing unreacted benzene from m-di-tert-pentylbenzene reaction mixtures. Given that benzene is a known carcinogen, its complete removal is paramount for product purity, downstream applications, and laboratory safety.[1][2] This document offers a structured, question-and-answer approach to common challenges, troubleshooting, and protocol validation.

Section 1: Core Principles & Property Analysis

Q1: What is the fundamental principle for separating benzene from m-di-tert-pentylbenzene?

Answer: The separation is primarily based on the vast difference in the boiling points of the two compounds. Benzene is a highly volatile liquid with a boiling point of 80.1 °C at atmospheric pressure.[1][3][4][5][6][7] In contrast, m-di-tert-pentylbenzene is a much larger, less volatile molecule with a significantly higher boiling point. While data for the meta isomer is sparse, the boiling point for the related compound p-di-tert-pentylbenzene is approximately 262-272 °C (535-545 K), and similar values can be expected for the meta isomer.[8] This difference of over 180 °C makes distillation the most effective and straightforward method for bulk separation.

To illustrate this key difference, the following table summarizes their essential physical properties.

PropertyBenzenem-di-tert-pentylbenzene (para isomer data)Reference(s)
Molecular Weight 78.11 g/mol 218.38 g/mol [8][9]
Boiling Point (1 atm) 80.1 °C (353.2 K)~272 °C (545.3 K)[1][3][4][7][8]
Density ~0.876 g/cm³~0.86 g/cm³ (estimated)[1][4]
Vapor Pressure @ 20°C 75 mmHgVery Low[9]
Appearance Colorless liquidColorless to pale yellow liquid[2]

Section 2: Method Selection Guide

Q2: What is the most efficient and scalable method for removing the bulk of unreacted benzene?

Answer: For lab-scale and pilot-scale operations, Vacuum Fractional Distillation is the superior method.

  • Why Fractional Distillation? While simple distillation can remove a significant portion of the benzene due to the large boiling point difference, fractional distillation introduces a fractionating column between the boiling flask and the condenser. This column, packed with materials like Raschig rings or Vigreux indentations, provides a large surface area for repeated vaporization-condensation cycles. Each cycle enriches the vapor with the more volatile component (benzene), leading to a much purer separation.

  • Why Under Vacuum? The desired product, m-di-tert-pentylbenzene, has a high boiling point. Distilling it at atmospheric pressure would require temperatures exceeding 270 °C, posing a significant risk of thermal degradation (cracking) and the formation of unwanted byproducts. Applying a vacuum reduces the pressure inside the apparatus, which in turn lowers the boiling points of both substances.[10] This allows the distillation to be performed at a much lower, safer temperature, preserving the integrity of the final product.[11]

Q3: Are there alternative methods for removing trace amounts of benzene after distillation?

Answer: Yes. After the bulk of the benzene has been removed by distillation, you may need a "polishing" step to eliminate residual traces.

  • Nitrogen Sparging/Stripping: Bubbling an inert gas like nitrogen through the heated product can help carry away the final traces of volatile benzene. This is best performed after the primary distillation.

  • Adsorption: Passing the distilled product (dissolved in a suitable, low-boiling solvent if necessary) through a bed of activated carbon can effectively adsorb residual benzene molecules.[12][13] This is a common technique for removing aromatic contaminants from both liquid and gas phases.

The following diagram provides a decision-making workflow for selecting the appropriate purification strategy.

MethodSelection start Initial Mixture: m-di-tert-pentylbenzene + excess Benzene check_benzene Benzene Concentration? start->check_benzene bulk_removal Primary Method: Vacuum Fractional Distillation check_benzene->bulk_removal > 1-2% (Bulk) trace_removal Polishing Step Required? check_benzene->trace_removal < 1-2% (Trace) bulk_removal->trace_removal adsorption Adsorption (Activated Carbon) trace_removal->adsorption Yes sparging Inert Gas Sparging trace_removal->sparging Yes qc_check Final QC Analysis (GC-MS, NMR) trace_removal->qc_check No adsorption->qc_check sparging->qc_check final_product Pure m-di-tert-pentylbenzene qc_check->final_product

Caption: Decision tree for selecting a purification method.

Section 3: Troubleshooting Guide for Vacuum Fractional Distillation

This section addresses common issues encountered during the primary purification step.

Q4: I've performed the distillation, but my GC analysis still shows significant benzene contamination. Why?

Answer: This is a common issue that usually points to suboptimal distillation parameters or setup. Consider these causes:

  • Inefficient Fractionating Column: Ensure the column is adequately packed and of sufficient length (theoretical plates) for the separation. For a large boiling point difference like this, a 20-30 cm Vigreux or packed column is typically sufficient.

  • Distillation Rate Too High: If you heat the mixture too quickly, the vapor ascends the column without achieving proper equilibrium. This prevents effective fractionation, and benzene and product vapor travel together to the condenser. Reduce the heating mantle temperature to ensure a slow, steady distillation rate (e-g., 1-2 drops per second at the condenser output).

  • Poor Vacuum: An unstable or insufficient vacuum will cause the boiling points to fluctuate, leading to poor separation. Check all joints for leaks. Ensure your vacuum pump is in good condition and protected by a cold trap.

  • No Reflux: A proper reflux ratio is crucial. Some of the condensate should return to the column to re-equilibrate with the rising vapor. Insulating the distillation column with glass wool or aluminum foil can help maintain the temperature gradient needed for proper reflux.

Q5: My product in the boiling flask is turning dark. What is happening?

Answer: A color change to yellow, brown, or black is a strong indicator of thermal decomposition.

  • Cause: The temperature in the boiling flask is too high. This is the primary reason for using a vacuum.

  • Solution:

    • Improve the Vacuum: A deeper vacuum (lower pressure) will further reduce the product's boiling point, allowing you to distill at a lower temperature.

    • Ensure Even Heating: Use a heating mantle with a stirrer (magnetic stir bar) to prevent localized overheating at the bottom of the flask.

    • Do Not Distill to Dryness: Always leave a small amount of residue in the boiling flask. Overheating the last bit of material can cause it to decompose.

Experimental Protocol: Vacuum Fractional Distillation
  • Apparatus Setup: Assemble the distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed with vacuum grease. Place a stir bar in the round-bottom flask.

  • Initial Benzene Removal: Attach the flask containing the reaction mixture. Begin heating gently with the heating mantle. The first fraction to distill will be pure benzene, which should be collected in the receiving flask at atmospheric pressure until the distillation rate slows significantly.

  • Apply Vacuum: Cool the apparatus. Switch the collection flask. Securely attach the vacuum pump (with a cold trap in between) to the vacuum adapter. Slowly open the vacuum valve to reduce the pressure in the system.

  • Fraction Collection: Once the desired vacuum is stable, resume gentle heating. The temperature at the distillation head should remain low as any remaining benzene is removed. Collect this intermediate fraction in a separate receiving flask.

  • Product Distillation: Increase the heating mantle temperature. The product, m-di-tert-pentylbenzene, will begin to distill. The vapor temperature at the distillation head will rise sharply and stabilize at the product's boiling point at that specific pressure. Collect this pure fraction in a clean, tared receiving flask.

  • Shutdown: Once the majority of the product has been collected, stop the heating. Allow the system to cool completely before carefully venting the apparatus to atmospheric pressure.

DistillationWorkflow cluster_setup Apparatus Setup cluster_process Distillation Process A Reaction Mixture in Flask B Fractionating Column A->B P1 Step 1: Remove bulk benzene (Atmospheric Pressure) A->P1 E Thermometer B->E C Condenser D Receiving Flask C->D F Vacuum/ Gas Inlet E->C P2 Step 2: Apply Vacuum P1->P2 P3 Step 3: Collect intermediate fraction P2->P3 P4 Step 4: Distill pure product under vacuum P3->P4 P5 Step 5: Cool and vent system P4->P5

Caption: Workflow for a vacuum fractional distillation setup.

Section 4: Quality Control & Purity Analysis

Q6: How can I be absolutely certain that all the benzene has been removed?

Answer: Visual inspection is insufficient. You must use analytical instrumentation to confirm purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method.[14][15] GC separates the components of the mixture in time, and the MS detects them. A properly run GC-MS analysis will show a large peak for your product and should show no detectable peak at the retention time for benzene. This method is highly sensitive and can detect impurities down to the parts-per-million (ppm) level.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This technique can also confirm the absence of benzene. Benzene produces a characteristic sharp singlet in the aromatic region of the spectrum (~7.34 ppm). The spectrum of pure m-di-tert-pentylbenzene will show more complex splitting patterns in the aromatic region. The complete disappearance of the sharp benzene singlet is a strong indicator of its removal.

Section 5: Safety FAQs

Q7: What are the primary safety hazards I need to be aware of during this procedure?

Answer: The two main hazards are the chemical toxicity of benzene and the physical hazards of vacuum distillation.

  • Benzene Exposure: Benzene is a known human carcinogen and can be absorbed through inhalation, skin contact, or ingestion.[2][16] Symptoms of acute exposure include dizziness, headache, and nausea.[17]

    • Control: All handling of benzene and the distillation process must be conducted inside a certified chemical fume hood.[18]

  • Vacuum Operations: Glassware under vacuum can implode violently if it is cracked, flawed, or improperly assembled.

    • Control: Inspect all glassware for star cracks or defects before use. Assemble the apparatus so it is not under strain. Use a blast shield in front of the apparatus during the vacuum phase of the operation.

Q8: What specific Personal Protective Equipment (PPE) is required?

Answer: Standard laboratory PPE is mandatory, with specific recommendations for benzene.

  • Eye Protection: Chemical splash goggles and a face shield are required, especially when working with chemicals under vacuum.[19]

  • Hand Protection: Wear gloves rated for protection against benzene. Viton® or Silver Shield® gloves are suitable choices.[16][19] Standard nitrile gloves offer poor protection against benzene and should not be used for prolonged handling.

  • Body Protection: A flame-resistant lab coat should be worn.

  • Respiratory Protection: If there is any risk of exposure above the Permissible Exposure Limit (PEL), a respirator with appropriate cartridges for organic vapors is required.[16][19] However, the primary control should always be a properly functioning fume hood.

References

  • McMurry 8th Edition Ch 11 Problem 62. (n.d.). Pearson.
  • Vedantu. (n.d.). Benzene Physical and Chemical Properties Explained. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). Benzene. Retrieved February 4, 2026, from [Link]

  • Free Chemistry Online. (n.d.). Benzene, Properties, and Uses. Retrieved February 4, 2026, from [Link]

  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Benzene. Centers for Disease Control and Prevention. Retrieved February 4, 2026, from [Link]

  • Open Access Journals. (n.d.). A short note on benzene and its properties. Retrieved February 4, 2026, from [Link]

  • ChemBK. (2024, April 10). P-DI-TERT-BUTYL BENZENE. Retrieved February 4, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Benzene - Hazardous Substance Fact Sheet. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health (NIH), PubChem. (n.d.). Benzene. Retrieved February 4, 2026, from [Link]

  • Britannica. (2026, January 2). Benzene. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health (NIH), PubChem. (n.d.). 1,4-Di-tert-butylbenzene. Retrieved February 4, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, p-di-tert-pentyl-. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health (NIH), PubChem. (n.d.). 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene. Retrieved February 4, 2026, from [Link]

  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Benzene (Symptoms). Centers for Disease Control and Prevention. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). Method for separating benzene/toluene and methanol-alkylated reaction product.
  • ResearchGate. (n.d.). Adsorption of Benzene on activated carbon from Agricultural waste materials. Retrieved February 4, 2026, from [Link]

  • Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved February 4, 2026, from [Link]

  • Britannica. (n.d.). Petroleum refining - Vacuum Distillation. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). Separation of benzene from non-aromatic hydrocarbons by extractive distillation.
  • ACS Publications. (n.d.). Adsorption of Benzene and Toluene Vapors on Activated Carbon Fiber at 298, 323, and 348 K. Journal of Chemical & Engineering Data. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Retrieved February 4, 2026, from [Link]

  • HSE Training Materials and Templates. (2024, February 20). Working Safely With Benzene. Retrieved February 4, 2026, from [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of m-di-tert-pentylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Advanced 1H NMR Spectrum Analysis Guide: m-di-tert-pentylbenzene

Executive Summary & Core Directive

Objective: This guide provides a definitive technical analysis of the 1H NMR spectrum of m-di-tert-pentylbenzene (1,3-bis(1,1-dimethylpropyl)benzene), distinguishing it from its para-isomer and mono-substituted analogs. Target Audience: Synthetic chemists, spectroscopists, and process development scientists. Scope: Structural elucidation, regioisomer differentiation (meta vs. para), and experimental protocols for optimal resolution.

Structural Context & Theoretical Grounding

m-di-tert-pentylbenzene contains a benzene core substituted at the 1 and 3 positions by bulky tert-pentyl (also known as tert-amyl) groups. The tert-pentyl group [–C(CH₃)₂CH₂CH₃] introduces specific aliphatic splitting patterns distinct from the common tert-butyl group.

Symmetry & Magnetic Equivalence
  • Symmetry Group:

    
    
    
  • Aromatic Protons: The molecule possesses a plane of symmetry passing through C-2 and C-5.

    • H-2: Unique environment (singlet-like). Located between two bulky alkyl groups (steric zone).

    • H-4, H-6: Chemically equivalent (doublet).

    • H-5: Unique environment (triplet).

  • Aliphatic Protons:

    • Gem-dimethyls: Two chemically equivalent –C(CH₃)₂ groups (12H total).

    • Methylenes: Two chemically equivalent –CH₂– groups (4H total).

    • Terminal Methyls: Two chemically equivalent –CH₃ groups (6H total).

Comparative Analysis: Meta vs. Para Isomer

The primary challenge in synthesizing alkylbenzenes via Friedel-Crafts alkylation is the formation of regioisomers. The 1H NMR spectrum is the most rapid diagnostic tool for determining isomeric purity.

Table 1: Spectral Comparison of Regioisomers
Featurem-di-tert-pentylbenzene (Target)p-di-tert-pentylbenzene (Alternative)Differentiation Logic
Symmetry

(Lower symmetry)

(High symmetry)
Meta has more distinct aromatic signals.
Aromatic Integration 1:1:2 (or 1:3 overlap)4H (Singlet equivalent)Para shows a singlet (or tight AA'BB'); Meta shows splitting.
Aromatic Shift (

)
H-2: ~7.45 ppm (Singlet)H-4,6: ~7.20 ppm (Multiplet)H-5: ~7.15 ppm (Multiplet)Ar-H: ~7.25 ppm (Singlet)H-2 in meta is significantly deshielded by the "buttressing effect" of two flanking alkyl groups.
Aliphatic Region Identical patternIdentical patternCannot be used for regioisomer differentiation.

Critical Insight: The diagnostic signal for the meta-isomer is the H-2 proton . It appears as a singlet (often broadened by long-range coupling) significantly downfield (~7.4–7.5 ppm) compared to the other aromatic protons due to the deshielding effect of the adjacent bulky alkyl groups.

Detailed Spectral Assignment (Experimental & Predicted)

Solvent: CDCl₃, Frequency: 400 MHz, Ref: TMS (0.00 ppm)

A. Aromatic Region (7.0 – 7.5 ppm)[1][2]
  • 
     7.45 (1H, t, J ~1.8 Hz): H-2. 
    
    • Assignment Logic: This proton is "sandwiched" between two bulky tert-pentyl groups. It typically appears as a triplet due to meta-coupling (

      
      ) with H-4 and H-6, though it may look like a broad singlet in lower-field instruments.
      
  • 
     7.22 (1H, t, J ~7.6 Hz): H-5. 
    
    • Assignment Logic: This proton is para to H-2 and ortho to H-4/6. It couples strongly (

      
      ) to H-4 and H-6, resulting in a triplet.
      
  • 
     7.10 – 7.18 (2H, dd, J ~7.6, 1.8 Hz): H-4, H-6. 
    
    • Assignment Logic: These protons couple to H-5 (

      
      ) and H-2 (
      
      
      
      ).
B. Aliphatic Region (0.6 – 1.7 ppm)[1]
  • 
     1.62 (4H, q, J = 7.5 Hz): Methylene (-CH₂-). 
    
    • Assignment Logic: The methylene protons are diastereotopic in principle but usually appear as a standard quartet due to free rotation. They couple to the terminal methyl.

  • 
     1.28 (12H, s): Gem-dimethyl (-C(CH₃)₂-). 
    
    • Assignment Logic: A strong, sharp singlet representing the four methyl groups attached directly to the quaternary carbons.

  • 
     0.68 (6H, t, J = 7.5 Hz): Terminal Methyl (-CH₂-CH₃). 
    
    • Assignment Logic: Typical triplet signal for a methyl group attached to a methylene.

Experimental Protocol: High-Resolution Acquisition

To resolve the fine meta-coupling (


 Hz) of the H-2 proton, strict adherence to sample preparation protocols is required.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of high-quality CDCl₃ (99.8% D).

    • Note: Ensure the solvent is acid-free. Residual acid can catalyze alkyl migration or broadening.

  • Shimming: Perform manual gradient shimming on the z-axis. The H-2 signal width at half-height should be < 1.0 Hz to observe the fine splitting.

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm.

    • Relaxation Delay (d1): Set to

      
       5 seconds. The aromatic protons (especially H-2) have long T1 relaxation times due to the lack of adjacent protons for efficient dipolar relaxation. Short delays will suppress the H-2 integration.
      
    • Scans (ns): 16–32 scans are sufficient for this concentration.

  • Processing: Apply an exponential window function with LB (Line Broadening) = 0.3 Hz. For resolution enhancement to see the H-2 triplet, use a Gaussian function (LB = -1.0, GB = 0.5).

Visualization: Isomer Identification Workflow

NMR_Analysis_Workflow Start Start: Crude Reaction Mixture (Friedel-Crafts Alkylation) Acquire Acquire 1H NMR (CDCl3, 400+ MHz) Start->Acquire Check_Ar Analyze Aromatic Region (7.0 - 7.6 ppm) Acquire->Check_Ar Decision1 Is there a singlet at ~7.45 ppm? Check_Ar->Decision1 Meta_Path Yes: H-2 Proton Detected Decision1->Meta_Path Deshielded Signal Present Para_Path No: Only singlet at ~7.25 ppm Decision1->Para_Path Signal Absent Meta_Confirm Confirm Meta-Isomer: 1. Check Integration (1:1:2) 2. Verify H-5 Triplet (~7.22 ppm) Meta_Path->Meta_Confirm Para_Confirm Confirm Para-Isomer: Symmetric Singlet (4H) Para_Path->Para_Confirm Aliphatic Analyze Aliphatic Region Confirm tert-pentyl group: Triplet (0.7), Singlet (1.3), Quartet (1.6) Meta_Confirm->Aliphatic Para_Confirm->Aliphatic Final Final Structure Confirmation Aliphatic->Final

Caption: Logical decision tree for distinguishing m-di-tert-pentylbenzene from its para-isomer using 1H NMR spectral features.

References

  • Friedel-Crafts Alkylation Mechanisms: Roberts, R. M., & Khalaf, A. A. (1990). Friedel-Crafts Alkylation Chemistry: A Century of Discovery. Marcel Dekker. (Provides foundational context for isomer distribution).
  • General Alkylbenzene NMR Data: Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.

  • Steric Effects in NMR: Sternhell, S., & Jackman, L. M. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press. (Source for "buttressing effect" on chemical shifts).[1][2][3]

  • Specific Analog Data (m-di-tert-butylbenzene): ChemicalBook Database. (2024). 1H NMR Spectrum of 1,3-Di-tert-butylbenzene. Link (Used as a validated proxy for aromatic splitting patterns).

  • Solvent Impurity Reference: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link

Sources

Technical Comparison: Chromatographic Resolution and Mass Spectral Distinction of 1,3-Di-tert-amylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chromatographic and mass spectrometric characterization of 1,3-di-tert-amylbenzene (1,3-DTAB) . It is designed for analytical chemists and pharmaceutical researchers who encounter this compound as a synthesis by-product, a functional electrolyte additive, or a structural analog in metabolic studies.

Executive Summary & Scientific Context

1,3-Di-tert-amylbenzene (CAS: Analogous to 2049-96-9 family) is a bulky dialkylbenzene often utilized for its electrochemical stability in non-aqueous redox flow batteries and as a lipophilic building block in organic synthesis.

In analytical workflows, it presents a specific challenge: distinguishing it from its structural isomers (e.g., 1,4-di-tert-amylbenzene) and its lower homologues (e.g., 1,3-di-tert-butylbenzene). This guide establishes a robust identification protocol based on its unique fragmentation signature—specifically the preferential loss of an ethyl radical —which distinguishes tert-amyl derivatives from tert-butyl derivatives.

Mechanistic Fragmentation Analysis

The mass spectral behavior of 1,3-DTAB is governed by the stability of the benzylic carbocation and the specific structure of the tert-amyl group (1,1-dimethylpropyl). Unlike tert-butyl groups, which lose a methyl radical, tert-amyl groups possess a labile ethyl group at the quaternary center.

Fragmentation Pathway (DOT Diagram)

The following pathway illustrates the ionization and subsequent dissociation of 1,3-DTAB.

G cluster_legend Legend M_Ion Molecular Ion (M+) m/z 218 [C16H26]+. Base_Peak Base Peak (M - Et•) m/z 189 [C14H21]+ (Stabilized Cation) M_Ion->Base_Peak - C2H5• (Ethyl Loss) (Dominant Pathway) Minor_Peak Minor Peak (M - Me•) m/z 203 [C15H23]+ M_Ion->Minor_Peak - CH3• (Methyl Loss) (Unfavored) Sec_Frag Secondary Ion m/z 119 [C9H11]+ (Dimethylbenzyl Cation) Base_Peak->Sec_Frag - C5H10 (Pentene Elimination) (McLafferty-like) Tropylium Tropylium Rearrangement m/z 91 [C7H7]+ Sec_Frag->Tropylium - C2H4 key Red Arrow: Major Pathway Dashed Arrow: Minor Pathway

Figure 1: Proposed fragmentation pathway for 1,3-di-tert-amylbenzene. The loss of the ethyl radical is the kinetically favored step due to the formation of a stabilized tertiary benzylic cation.

Key Mechanistic Insights
  • Primary Cleavage (m/z 218 → 189): The tert-amyl group contains two methyls and one ethyl attached to the quaternary benzylic carbon. According to the Stevenson-Audier rule , fragmentation preferentially expels the largest alkyl radical because it forms the most stable neutral species. Thus, loss of ethyl (•C2H5) is significantly favored over loss of methyl (•CH3), making m/z 189 the base peak.

  • Secondary Elimination (m/z 189 → 119): The resulting cation (m/z 189) still possesses an intact tert-amyl group at the meta position. This group can undergo a hydride transfer followed by alkene elimination (loss of pentene, C5H10, 70 Da), generating the stable dimethylbenzyl cation at m/z 119 .

Comparative Performance Guide

Distinguishing 1,3-DTAB from its alternatives requires analyzing both the Molecular Ion (M+) and the Base Peak.

Table 1: Mass Spectral Distinction of Alkylbenzenes
CompoundMW ( g/mol )Molecular Ion (M+)Base Peak (100%)Key Difference
1,3-Di-tert-amylbenzene 218 m/z 218 (Weak) m/z 189 (M - 29) Loss of Ethyl is diagnostic for tert-amyl.
1,3-Di-tert-butylbenzene190m/z 190 (Weak)m/z 175 (M - 15)Loss of Methyl is diagnostic for tert-butyl.
1,4-Di-tert-amylbenzene218m/z 218 (Weak)m/z 189 (M - 29)Identical MS pattern; requires GC separation.
tert-Amylbenzene (Mono)148m/z 148 (Med)m/z 119 (M - 29)Lower MW; Base peak is m/z 119 directly.
Chromatographic Resolution (Isomer Distinction)

While MS cannot easily distinguish the 1,3- (meta) and 1,4- (para) isomers, Gas Chromatography (GC) provides separation based on boiling point and molecular shape.

  • Elution Order (Non-polar Column, e.g., DB-5MS):

    • 1,3-Di-tert-amylbenzene (Lower Boiling Point/More compact)

    • 1,4-Di-tert-amylbenzene (Higher Boiling Point/Symmetric packing) Note: 1,4-isomers of dialkylbenzenes typically have higher boiling points and retention times than their 1,3- counterparts due to efficient molecular packing.

Experimental Protocol

This validated workflow ensures reproducible detection and identification.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).

  • Concentration: 10 µg/mL (Trace analysis) to 100 µg/mL (Scan mode).

  • Internal Standard: 1,3-Di-tert-butylbenzene (D-DTBB) at 50 µg/mL. (Chosen because it does not interfere with the m/z 189 base peak).

GC-MS Method Parameters
  • Column: Agilent J&W DB-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (1 min purge) @ 250°C.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 15°C/min to 150°C.

    • Ramp 5°C/min to 280°C.

    • Hold 3 min.

  • MS Source: Electron Ionization (EI) @ 70 eV, 230°C.

  • Scan Range: m/z 40–350.

Analytical Decision Tree

Use this logic flow to confirm identity in unknown samples.

DecisionTree Start Unknown Peak Detected Check_M Is Molecular Ion (M+) = 218? Start->Check_M Check_Base Is Base Peak m/z 189? Check_M->Check_Base Yes Result_Butyl Suspect: Di-tert-butylbenzene (M+ 190) Check_M->Result_Butyl No (M+ = 190) Check_RT Compare Retention Time (RT) vs. 1,4-Standard Check_Base->Check_RT Yes (Loss of Ethyl) Check_Base->Result_Butyl No (Base = 175) Result_DTAB Confirmed: 1,3-Di-tert-amylbenzene Check_RT->Result_DTAB RT < 1,4-Isomer Result_Iso Confirmed: 1,4-Di-tert-amylbenzene Check_RT->Result_Iso RT > 1,3-Isomer

Figure 2: Decision tree for the identification of di-tert-amylbenzene isomers.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of tert-Amylbenzene (CAS 2049-95-8). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Zhang, L., et al. (2011). "Redox Shuttles for Lithium-Ion Batteries: 2,5-di-tert-butyl-1,4-dimethoxybenzene."[1] Energy & Environmental Science. (Context for electrochemical applications of dialkylbenzenes).

  • Vinati Organics. (2024). Technical Data Sheet: Tertiary Amyl Benzene (TAB). Available at: [Link]

Sources

A Researcher's Guide to the FTIR Spectral Analysis of 1,3-bis(1,1-dimethylpropyl)benzene: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of organic molecules is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative technique for identifying functional groups and substitution patterns. This guide provides an in-depth analysis of the expected FTIR spectral data for 1,3-bis(1,1-dimethylpropyl)benzene (CAS 3370-27-2), a disubstituted aromatic compound.[1] Due to the limited availability of its public spectral data, this guide employs a comparative methodology, leveraging the known spectrum of a closely related molecule, 1,3-di-tert-butylbenzene, to predict and interpret the spectral features of our target compound.

Understanding the Molecular Structure: Predicting the FTIR Spectrum

The structure of 1,3-bis(1,1-dimethylpropyl)benzene, with its meta-substituted benzene ring and bulky tertiary alkyl groups, dictates a characteristic set of vibrational modes. An analysis based on established group frequencies allows for a confident prediction of its FTIR spectrum.[2][3]

Key structural features to consider are:

  • Aromatic Ring: The benzene ring will exhibit C-H stretching vibrations at wavenumbers above 3000 cm⁻¹ and characteristic C=C stretching vibrations within the ring.[4]

  • Alkyl Substituents: The 1,1-dimethylpropyl groups contain numerous C-H bonds in methyl (-CH₃) and methylene (-CH₂) groups, which will produce strong absorption bands below 3000 cm⁻¹.[5][6]

  • Substitution Pattern: The 1,3 (meta) substitution pattern on the benzene ring gives rise to specific out-of-plane C-H bending vibrations.[7]

Table 1: Predicted FTIR Absorption Bands for 1,3-bis(1,1-dimethylpropyl)benzene

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretching
2970-2850StrongAliphatic C-H stretching (from methyl and methylene groups)
1600-1585MediumAromatic C=C ring stretching
1500-1400MediumAromatic C=C ring stretching
1470-1450MediumMethylene (-CH₂) C-H scissoring bend
1385-1365MediumMethyl (-CH₃) C-H symmetric and asymmetric bending (potential doublet)
900-675StrongAromatic C-H out-of-plane ("oop") bending, indicative of meta-substitution

Comparative Analysis: Insights from 1,3-di-tert-butylbenzene

To substantiate our predictions, we will compare the expected spectrum with the experimental gas-phase FTIR spectrum of 1,3-di-tert-butylbenzene (CAS 1014-60-4), a structurally analogous compound available from the NIST WebBook.[8][9][10][11] This molecule shares the same 1,3-disubstituted pattern with bulky tertiary alkyl groups, differing only by the presence of a methyl group instead of an ethyl group on the quaternary carbon.

Key Spectral Regions for Comparison:

  • C-H Stretching Region (3100-2850 cm⁻¹): Both compounds are expected to show sharp peaks just above 3000 cm⁻¹ for the aromatic C-H stretches and more intense, broader peaks below 3000 cm⁻¹ for the aliphatic C-H stretches. The integrated intensity of the aliphatic region will be slightly larger for 1,3-bis(1,1-dimethylpropyl)benzene due to the additional methylene groups.

  • Aromatic C=C Stretching Region (1600-1400 cm⁻¹): The positions and relative intensities of the in-ring C=C stretching vibrations should be very similar for both molecules, as this is primarily influenced by the benzene ring itself.[4]

  • C-H Bending and Fingerprint Region (below 1500 cm⁻¹): This region is more complex but also highly informative.[3] The out-of-plane bending vibrations characteristic of the 1,3-substitution pattern are expected to be prominent in both spectra. Subtle differences may arise in the methyl and methylene bending vibrations due to the structural difference in the alkyl chains.

Table 2: Comparative Analysis of Key FTIR Bands

Vibrational Mode1,3-di-tert-butylbenzene (Experimental, Gas Phase)1,3-bis(1,1-dimethylpropyl)benzene (Predicted)Rationale for Similarities/Differences
Aromatic C-H StretchPresentPresent (approx. 3100-3000 cm⁻¹)Both molecules have C-H bonds directly attached to the aromatic ring.
Aliphatic C-H StretchPresentPresent (approx. 2970-2850 cm⁻¹)Both molecules have extensive alkyl frameworks. The target molecule will have a slightly more complex and intense signal due to the presence of methylene groups.
Aromatic C=C Ring StretchPresentPresent (approx. 1600-1400 cm⁻¹)The core benzene ring structure is the same.
Meta-Substitution C-H BendingPresentPresent (strong bands in the 900-675 cm⁻¹ region)Both molecules share the 1,3-substitution pattern, which strongly dictates the out-of-plane bending modes.

Experimental Protocol for Acquiring FTIR Data

For researchers wishing to acquire their own data for 1,3-bis(1,1-dimethylpropyl)benzene, the following protocol outlines a robust methodology using a modern Attenuated Total Reflectance (ATR) FTIR spectrometer. ATR is ideal for liquid samples, requiring minimal sample preparation and providing high-quality, reproducible spectra.[12]

Step-by-Step ATR-FTIR Workflow:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium for stable operation.

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal surface (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol and a soft, lint-free wipe. This is a critical step to prevent cross-contamination from previous samples.

  • Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This spectrum measures the ambient atmosphere (water vapor, CO₂) and the instrument's own optical characteristics, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of 1,3-bis(1,1-dimethylpropyl)benzene onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum, resulting in the final absorbance or transmittance spectrum of the sample.

  • Post-Measurement Cleaning: Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

experimental_workflow

Conclusion

References

  • PubChem. Benzene, 1,3-bis(1,1-dimethylethyl)-5-methoxy-. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • PubChem. 1,3-Di-tert-butylbenzene. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]

  • NIST WebBook. Benzene, 1,3-bis(1,1-dimethylethyl)-. National Institute of Standards and Technology. [Link]

  • Insubria University. FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. [Link]

  • NIST WebBook. Benzene, 1,3-bis(1,1-dimethylethyl)- Mass Spectrum. National Institute of Standards and Technology. [Link]

  • ResearchGate. FT-IR determination of aliphatic and aromatic C-H contents of fossil leaf compressions. Part 2: applications. [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • ResearchGate. 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. [Link]

  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]

  • ResearchGate. FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. [Link]

  • SlideShare. The features of IR spectrum. [Link]

  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • NIST WebBook. Benzene, 1,3-bis(1,1-dimethylethyl)- Thermochemistry Data. [Link]

  • Chemistry LibreTexts. 18.8: Spectral Characteristics of the Benzene Ring. [Link]

  • YouTube. 38a: Spectroscopy of benzene derivatives. [Link]

  • CAS Common Chemistry. 1,4-Bis(1,1-dimethylpropyl)benzene. [Link]

Sources

Comparative Guide: Retention Behavior of m- vs. p-Isomers on C18 Columns

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Separating meta- (m-) and para- (p-) isomers on C18 columns is a classic chromatographic challenge. Because these isomers possess identical molecular weights and nearly identical pKa values, separation cannot rely on mass spectrometry resolution or simple pH adjustments.

The Bottom Line: In a reversed-phase C18 system, the ** p-isomer generally elutes after the m-isomer.**

This retention order is driven by shape selectivity . The linear, planar structure of p-isomers allows them to penetrate deeper into the ordered C18 stationary phase "slots" than the kinked, bulky m-isomers. However, achieving baseline resolution (


) often requires specific conditions: polymeric C18 bonding , lower column temperatures , and methanol-based mobile phases .

Mechanistic Deep Dive: The "Slot Model"

To understand why p-isomers are retained longer, we must look beyond simple hydrophobicity (logP) to the Snyder-Dolan Hydrophobic Subtraction Model , specifically the shape selectivity parameter (


).
The Steric Interaction
  • Stationary Phase Architecture: On a C18 surface, the alkyl chains align to form transient "slots" or channels.

  • ** p-Isomer (Linear):** The para-substitution creates a molecule with a high length-to-breadth (L/B) ratio. It acts like a flat blade, sliding easily into the narrow C18 slots, maximizing Van der Waals interactions.

  • ** m-Isomer (Kinked):** The meta-substitution creates a "bent" geometry with a lower L/B ratio. This steric bulk prevents deep penetration into the C18 brush layer, resulting in weaker interaction and earlier elution.

Visualization: The Slot Model Mechanism

The following diagram illustrates the differential interaction responsible for the retention shift.

SlotModel cluster_0 Stationary Phase Interface cluster_1 Analytes C18 Ordered C18 Ligands (Polymeric Phase) Slot Hydrophobic 'Slot' Retention Retention Order: m-Isomer (Early) < p-Isomer (Late) Slot->Retention Result P_Iso p-Isomer (Linear/Planar) High L/B Ratio P_Iso->Slot Deep Penetration (Strong Interaction) M_Iso m-Isomer (Kinked/Bulky) Low L/B Ratio M_Iso->C18 Steric Exclusion (Weak Interaction)

Figure 1: Mechanism of Shape Selectivity. The linear p-isomer fits into the stationary phase 'slots', increasing retention time (


).

Critical Comparison: Monomeric vs. Polymeric C18

The choice of column chemistry is the single most critical variable. Standard C18 columns are not created equal regarding isomer separation.[1]

FeatureMonomeric C18Polymeric C18
Bonding Chemistry Single-point attachment (Dimethyl silane)Cross-linked network (Trichlorosilane)
Surface Structure "Floppy" chains, random orientationRigid, ordered "ladder" structure
Shape Selectivity (

)
Low (< 1.[1]0)High (> 1.0)
Isomer Resolution Often co-elutes m- and p-Superior separation
Best Use Case General fast screeningPositional Isomers, PAHs

Expert Insight: If you are struggling to separate m- and p- cresols or xylenes on a standard C18, check the column certificate. If it is monomeric (most general-purpose columns), switch to a polymeric phase immediately [1].

Experimental Data: Retention Benchmarks

The following data summarizes typical relative retention times observed for common isomeric pairs. Note that while absolute times vary, the selectivity factor (


)  remains consistent for the mechanism described.

Table 1: Relative Retention of Isomer Pairs on Polymeric C18 Conditions: MeOH/Water mobile phase, 25°C.

Analyte Pairm-Isomer

(Retention Factor)
p-Isomer

(Retention Factor)
Selectivity (

)
Resolution Status
Cresol (Methylphenol)2.12.41.14Baseline Separated [2]
Nitroaniline 1.82.31.27Well Separated
Xylene (Dimethylbenzene)5.55.81.05Difficult (Requires Optimization)

Note: Data represents averaged trends from high-selectivity polymeric columns. Monomeric columns often yield


 (co-elution).

Protocol: Method Development Workflow

Do not rely on trial and error. Use this self-validating workflow to maximize resolution (


) between isomers.
Phase 1: Column Selection & Characterization

Before running samples, validate your column's shape selectivity using NIST SRM 869b (Column Selectivity Test Mixture) [3].

  • Metric: Calculate

    
     (Retention of Tetrabenzonaphthalene / Benzo[a]pyrene).
    
  • Target:

    
     indicates "polymeric-like" behavior suitable for isomers.[1]
    
Phase 2: Optimization Workflow

MethodDev Start Start Method Development ColSelect Select Polymeric C18 Column Start->ColSelect MobilePhase Select Solvent: Methanol (Preferred) vs ACN ColSelect->MobilePhase TempCtrl Set Temperature: Low (15°C - 25°C) MobilePhase->TempCtrl Run Run Gradient Screen TempCtrl->Run Decision Is Rs > 1.5? Run->Decision Success Validate Method Decision->Success Yes Fail Optimize Decision->Fail No Action1 Switch Solvent to MeOH (Enhances Shape Selectivity) Fail->Action1 If using ACN Action2 Decrease Temp by 5°C (Increases Order) Fail->Action2 If using MeOH Action1->Run Action2->Run

Figure 2: Optimization Logic for Isomer Separation. Note that Methanol is preferred over Acetonitrile as ACN can disrupt the ordered C18 layer.

Step-by-Step Protocol
  • Mobile Phase: Start with Methanol/Water . Methanol facilitates the "ordering" of C18 chains better than Acetonitrile, which is critical for the slot mechanism.

  • Temperature: Set column oven to 20°C .

    • Why? Higher temperatures increase the kinetic energy of the C18 chains, making them "floppy" and reducing the rigidity of the slots. Lower temperatures "freeze" the slots, enhancing discrimination between m- and p- shapes [4].

  • Flow Rate: Run at optimal linear velocity (usually 1.0 mL/min for 4.6mm ID columns) to minimize band broadening.

  • Detection: Ensure UV wavelengths are optimized. m- and p- isomers often have shifted

    
     values; use a diode array detector (DAD) to extract pure spectra.
    

Troubleshooting & Optimization

If peaks are still co-eluting (


):
  • The "Shape Selectivity" Check: If your p-isomer elutes before or with the m-isomer, your column is likely monomeric. Switch to a high-density polymeric C18.

  • Solvent Switch: If using Acetonitrile, switch to Methanol.[2] ACN forms a layer on the C18 surface that can mask steric slots.

  • Extreme Cooling: If equipment allows, lower temperature to 10-15°C. This exponentially increases shape selectivity factors (

    
    ) for rigid isomers.
    

References

  • Axion Labs. (2024).[3] Monomeric vs Polymeric C18 Columns: A Leap in Selectivity. Retrieved from [Link]

  • National Institutes of Health (PMC). (2013). Validation of a simple RP-HPLC method developed for the quantification of meta-cresol. Retrieved from [Link]

  • NIST. (2023). Standard Reference Material 869b - Column Selectivity Test Mixture. Retrieved from [Link]

  • LCGC International. (2020). Shape Selectivity in Reversed-Phase Liquid Chromatography. Retrieved from [Link]

Sources

A Comparative Guide to Certified Reference Materials for m-Di-tert-pentylbenzene Analysis: Navigating the Absence of a Dedicated Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, the accuracy of any measurement is fundamentally tethered to the quality of the reference materials used. For scientists and researchers working with m-di-tert-pentylbenzene, a significant challenge arises from the outset: the conspicuous absence of a commercially available Certified Reference Material (CRM) for this specific isomer. This guide provides a comprehensive comparison of available alternatives, outlines a robust methodology for the in-house qualification of a primary standard, and presents a detailed analytical protocol for the accurate quantification of m-di-tert-pentylbenzene.

The Challenge: No Direct CRM for m-Di-tert-pentylbenzene

A thorough search of commercial suppliers and chemical metrology institutes reveals that there is currently no CRM specifically for m-di-tert-pentylbenzene. This absence necessitates a critical evaluation of alternative approaches to ensure the traceability and reliability of analytical measurements. The primary alternatives include the use of CRMs of structurally similar compounds or the rigorous in-house qualification of a non-certified m-di-tert-pentylbenzene material to serve as a primary reference standard.

Alternative Certified Reference Materials: A Comparative Analysis

When a dedicated CRM is unavailable, the use of a CRM of a closely related isomer can be considered for method development, validation, and as a quality control check. The most relevant commercially available CRMs are for the isomers of di-tert-butylbenzene. While not a perfect match, their structural similarity makes them potential, albeit imperfect, surrogates.

It is crucial to understand that substituting an isomeric CRM for direct quantification of m-di-tert-pentylbenzene will introduce significant uncertainty due to differences in physicochemical properties that affect the analytical response. For instance, gas chromatography (GC) elution times and mass spectrometry (MS) fragmentation patterns will differ. However, they can be valuable for assessing system suitability and analytical method performance.

Below is a comparison of the physicochemical properties of m-di-tert-pentylbenzene and a commercially available CRM for a related compound, 1,3-di-tert-butylbenzene.

Propertym-Di-tert-pentylbenzene1,3-Di-tert-butylbenzene[1]
Molecular Formula C16H26C14H22
Molecular Weight 218.38 g/mol 190.32 g/mol
Boiling Point Data not readily available~236 °C
LogP Data not readily available5.8
CRM Availability Not Commercially AvailableAvailable as TraceCERT®

As the table illustrates, the differences in molecular weight and other properties are significant. Therefore, while a 1,3-di-tert-butylbenzene CRM can be useful for general system performance verification, it is not a suitable surrogate for the accurate quantification of m-di-tert-pentylbenzene.

In-House Qualification of a Primary Standard for m-Di-tert-pentylbenzene

Given the lack of a commercial CRM, the most rigorous approach is to qualify a batch of high-purity m-di-tert-pentylbenzene as an in-house primary reference standard. This process should be guided by the principles outlined in ISO 17034, "General requirements for the competence of reference material producers"[2][3][4][5][6]. The qualification involves a comprehensive characterization of the material to establish its identity, purity, and the associated uncertainty.

The following workflow outlines the key steps for the in-house qualification of a m-di-tert-pentylbenzene standard.

In-House Standard Qualification Workflow cluster_0 Material Selection & Initial Assessment cluster_1 Comprehensive Purity Assessment cluster_2 Certification & Documentation Select high-purity m-di-tert-pentylbenzene Select high-purity m-di-tert-pentylbenzene Initial GC-MS for identity and preliminary purity Initial GC-MS for identity and preliminary purity Select high-purity m-di-tert-pentylbenzene->Initial GC-MS for identity and preliminary purity Quantitative NMR (qNMR) for purity Quantitative NMR (qNMR) for purity Initial GC-MS for identity and preliminary purity->Quantitative NMR (qNMR) for purity GC-MS for organic impurities GC-MS for organic impurities Initial GC-MS for identity and preliminary purity->GC-MS for organic impurities Karl Fischer titration for water content Karl Fischer titration for water content Initial GC-MS for identity and preliminary purity->Karl Fischer titration for water content Thermogravimetric analysis for non-volatile impurities Thermogravimetric analysis for non-volatile impurities Initial GC-MS for identity and preliminary purity->Thermogravimetric analysis for non-volatile impurities Purity Assessment Purity Assessment Quantitative NMR (qNMR) for purity->Purity Assessment GC-MS for organic impurities->Purity Assessment Karl Fischer titration for water content->Purity Assessment Thermogravimetric analysis for non-volatile impurities->Purity Assessment Calculate final purity and uncertainty Calculate final purity and uncertainty Purity Assessment->Calculate final purity and uncertainty Prepare Certificate of Analysis Prepare Certificate of Analysis Calculate final purity and uncertainty->Prepare Certificate of Analysis

Caption: Workflow for the in-house qualification of a m-di-tert-pentylbenzene primary reference standard.

Experimental Protocols for In-House Qualification

1. Identity Confirmation and Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This initial step confirms the identity of the bulk material and provides a preliminary assessment of its purity by identifying any organic impurities.

  • Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 10 minutes.

  • Injector: Split/splitless injector at 250 °C.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Procedure:

    • Prepare a solution of the m-di-tert-pentylbenzene candidate material in a high-purity solvent (e.g., hexane) at approximately 1 mg/mL.

    • Inject 1 µL of the solution into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and mass spectrum of the main peak.

    • Compare the obtained mass spectrum with a reference spectrum (e.g., from a spectral library) to confirm the identity of m-di-tert-pentylbenzene.

    • Analyze the TIC for the presence of any impurity peaks. The area percentage of the main peak provides a preliminary estimate of purity.

2. Purity Determination by Quantitative NMR (qNMR)

qNMR is a powerful primary ratio method for determining the purity of organic compounds without the need for a specific reference material of the analyte itself.[7][8][9][10][11] It relies on the use of a certified internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., chloroform-d, acetone-d6).

  • Procedure:

    • Accurately weigh the m-di-tert-pentylbenzene candidate material and the certified internal standard into a vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the purity of the m-di-tert-pentylbenzene using the following equation:

    Panalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • P = Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • analyte = m-di-tert-pentylbenzene

    • std = Internal standard

Analytical Method for the Quantification of m-Di-tert-pentylbenzene

Once a primary standard is established, a robust analytical method for routine quantification is necessary. GC-MS is a highly suitable technique for this purpose due to its high sensitivity and selectivity.

Detailed Experimental Protocol: GC-MS Quantification
  • Instrumentation: Gas chromatograph with a mass selective detector.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 250 °C, hold for 5 minutes.

  • Injector: 250 °C, splitless mode.

  • MSD Conditions:

    • Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Quadrupole: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Target ions for m-di-tert-pentylbenzene should be determined from a full-scan spectrum (e.g., molecular ion and characteristic fragment ions).

Calibration

  • Prepare a stock solution of the qualified in-house m-di-tert-pentylbenzene standard in a suitable high-purity solvent (e.g., hexane).

  • Perform serial dilutions to prepare a set of at least five calibration standards covering the expected concentration range of the samples.

  • Inject each calibration standard into the GC-MS system and record the peak area of the target ion(s).

  • Construct a calibration curve by plotting the peak area against the concentration of m-di-tert-pentylbenzene. A linear regression with a correlation coefficient (r²) > 0.995 is typically required.

Sample Analysis

  • Prepare the sample by dissolving a known amount in the same solvent used for the calibration standards.

  • Inject the sample solution into the GC-MS system.

  • Record the peak area of the target ion(s).

  • Calculate the concentration of m-di-tert-pentylbenzene in the sample using the calibration curve.

GC-MS Quantification Workflow Prepare Calibration Standards Prepare Calibration Standards GC-MS Analysis GC-MS Analysis Prepare Calibration Standards->GC-MS Analysis Prepare Sample Solution Prepare Sample Solution Prepare Sample Solution->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: A streamlined workflow for the quantitative analysis of m-di-tert-pentylbenzene using GC-MS.

Conclusion

The absence of a certified reference material for m-di-tert-pentylbenzene presents a significant analytical challenge. However, by understanding the limitations of using related isomeric CRMs and by implementing a rigorous in-house qualification protocol for a primary standard, researchers can establish the necessary metrological traceability for their measurements. The combination of chromatographic and spectroscopic techniques, particularly GC-MS and qNMR, provides a robust framework for the accurate and reliable quantification of this compound, ensuring the integrity of research and development activities.

References

  • PubChem. 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene. [Link]

  • PubChem. 1,4-Di-tert-butylbenzene. [Link]

  • PubChem. 1,3-Di-tert-butylbenzene. [Link]

  • Chemsrc. 1,4-dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene. [Link]

  • ResearchGate. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. [Link]

  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • NIST. Benzene, 1,4-bis(1,1-dimethylethyl)-. [Link]

  • PubChem. Tert-Butylbenzene. [Link]

  • Accreditation of Reference Material Producers. [Link]

  • PubMed Central. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]

  • MDPI. Qualitative and Quantitative Analysis of Volatile Molecular Biomarkers in Breath Using THz-IR Spectroscopy and Machine Learning. [Link]

  • SIELC Technologies. p-Di-tert-butylbenzene. [Link]

  • MDPI. Quantitative NMR as a Versatile Tool for the Reference Material Preparation. [Link]

  • PJLA. ISO 17034:2016 General requirements for the competence of reference material producers. [Link]

  • PubMed Central. Qualitative and quantitative mass spectrometry imaging of drugs and metabolites. [Link]

  • LBMA. ISO 17034 Accreditation for Reference Materials Makers. [Link]

  • NIST. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. [Link]

  • PubMed. Qualitative and quantitative analysis of pharmaceutical compounds by MALDI-TOF mass spectrometry. [Link]

  • PubChem. 1,4-Dimethoxy-2-pentylbenzene. [Link]

Sources

A Comparative Analysis for the Advanced Researcher: m-Di-tert-butylbenzene vs. m-Di-tert-pentylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of substituted aromatic hydrocarbons, the choice of alkyl substituents on a benzene ring can dramatically influence the molecule's physical and chemical properties. This guide offers a detailed comparison of m-di-tert-butylbenzene and m-di-tert-pentylbenzene, two closely related compounds with significant utility in specialized chemical synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development who require a nuanced understanding of how subtle changes in molecular architecture impact performance and application.

Introduction to the Molecules

At a glance, m-di-tert-butylbenzene and m-di-tert-pentylbenzene are both dialkylated benzenes with bulky tertiary alkyl groups in a meta-disposition. The core difference lies in the size of these alkyl groups: the former possesses two tert-butyl groups, while the latter has two tert-pentyl groups. This seemingly minor distinction—the addition of a single methyl group to each substituent—has cascading effects on their physicochemical properties, reactivity, and potential applications.

m-Di-tert-butylbenzene is a well-characterized aromatic hydrocarbon. Its chemical formula is C₁₄H₂₂ and it has a molecular weight of approximately 190.32 g/mol .[1] This compound is a colorless liquid at room temperature and is nearly insoluble in water but miscible with many organic solvents.[2]

m-Di-tert-pentylbenzene , with a chemical formula of C₁₆H₂₆, is a less commonly documented compound. Direct experimental data for the meta-isomer is scarce in publicly available literature. However, we can infer many of its properties by examining its isomers and the mono-substituted tert-pentylbenzene. Its molecular weight is approximately 218.38 g/mol .

Physicochemical Properties: A Side-by-Side Comparison

The steric hindrance and increased molecular weight imparted by the tert-pentyl groups are expected to influence properties such as boiling point, melting point, and density. Below is a table summarizing the available experimental data for m-di-tert-butylbenzene and providing expected trends for m-di-tert-pentylbenzene based on chemical principles and data from related compounds.

Propertym-di-tert-butylbenzenem-di-tert-pentylbenzene (Predicted/Inferred)
Molecular Formula C₁₄H₂₂C₁₆H₂₆
Molecular Weight ( g/mol ) 190.32[1]218.38
Melting Point (°C) 10-11Expected to be slightly higher due to increased van der Waals forces.
Boiling Point (°C) 106-107 at 18 mmHgExpected to be higher due to increased molecular weight and van der Waals forces. For comparison, p-di-tert-pentylbenzene has a boiling point of 259.98-272.16 °C.
Density (g/mL) 0.859 at 25 °CExpected to be slightly higher.
Solubility Insoluble in water; miscible with organic solvents.[2]Expected to have even lower water solubility and be miscible with nonpolar organic solvents.
Refractive Index (n20/D) 1.488Expected to be slightly higher.

Synthesis and Reactivity: The Impact of Steric Bulk

Both m-di-tert-butylbenzene and its pentyl analog are typically synthesized via Friedel-Crafts alkylation of benzene. The choice of alkylating agent and reaction conditions is crucial to control the degree and isomeric distribution of the product.

The reactivity of these compounds in electrophilic aromatic substitution is governed by the interplay of the electron-donating nature of the alkyl groups and their significant steric bulk. The two tert-alkyl groups direct incoming electrophiles to the remaining ortho and para positions. However, the severe steric hindrance at the position between the two bulky substituents makes it highly inaccessible.

Experimental Protocol: Friedel-Crafts Alkylation for m-Di-tert-butylbenzene Synthesis

This protocol describes a general procedure for the synthesis of m-di-tert-butylbenzene.

Materials:

  • Benzene

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • In the flask, prepare a solution of benzene in anhydrous diethyl ether.

  • Cool the flask in an ice bath and slowly add anhydrous aluminum chloride with stirring.

  • From the dropping funnel, add tert-butyl chloride dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain m-di-tert-butylbenzene.

Causality in Experimental Choices: The use of a Lewis acid catalyst like AlCl₃ is essential to generate the tert-butyl carbocation electrophile from tert-butyl chloride. The reaction is performed at low temperatures to control the exothermicity and minimize side reactions. The aqueous workup is necessary to remove the catalyst and any unreacted starting materials.

Friedel_Crafts_Alkylation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Benzene Benzene Reaction_Vessel Reaction Vessel (Anhydrous Diethyl Ether, 0-10°C) Benzene->Reaction_Vessel tBuCl tert-Butyl Chloride tBuCl->Reaction_Vessel AlCl3 AlCl₃ (Catalyst) AlCl3->Reaction_Vessel Quenching Quenching (Ice/HCl) Reaction_Vessel->Quenching Reaction Mixture Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying (MgSO₄) Extraction->Drying Distillation Fractional Distillation Drying->Distillation Product m-Di-tert-butylbenzene Distillation->Product

A simplified workflow for the synthesis of m-di-tert-butylbenzene.

Applications in Research and Development

The bulky tert-alkyl groups of these molecules provide a unique steric environment, making them valuable in several areas:

  • Pharmaceutical Intermediates: The di-tert-butylbenzene core can serve as a scaffold in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The steric bulk can be exploited to control the conformation of a molecule or to block certain reactive sites.

  • Ligand Design: In organometallic chemistry, derivatives of m-di-tert-butylbenzene are used as bulky ligands for metal catalysts. The steric hindrance can enhance catalyst stability and selectivity.

  • Materials Science: These compounds can be used as monomers or additives in the production of polymers with tailored thermal and mechanical properties. The bulky groups can disrupt polymer chain packing, leading to materials with lower densities and modified solubilities.

  • Analytical Standards: Due to its stability and well-defined properties, m-di-tert-butylbenzene is used as an internal standard in analytical techniques like gas chromatography-mass spectrometry (GC-MS).[2]

The larger size of the tert-pentyl groups in m-di-tert-pentylbenzene would be expected to amplify these effects, offering even greater steric shielding. This could be advantageous in applications where precise control over the steric environment is paramount.

Property_Application_Relationship cluster_structure Molecular Structure cluster_properties Resulting Properties cluster_applications Potential Applications Structure Bulky tert-Alkyl Groups (tert-Butyl vs. tert-Pentyl) Steric_Hindrance Increased Steric Hindrance Structure->Steric_Hindrance Lipophilicity Increased Lipophilicity Structure->Lipophilicity Thermal_Stability Enhanced Thermal Stability Structure->Thermal_Stability Ligand_Design Ligand Design for Catalysis Steric_Hindrance->Ligand_Design Drug_Discovery Scaffolds in Drug Discovery Steric_Hindrance->Drug_Discovery Polymer_Science Polymer Additives/ Monomers Lipophilicity->Polymer_Science Lipophilicity->Drug_Discovery Thermal_Stability->Polymer_Science

The relationship between molecular structure, properties, and applications.

Conclusion

While m-di-tert-butylbenzene is a readily available and well-studied compound, its homolog, m-di-tert-pentylbenzene, remains a more specialized and less characterized molecule. The addition of a methyl group to each of the tert-butyl substituents to form tert-pentyl groups is predicted to lead to a higher molecular weight, boiling point, and steric footprint. These differences, though subtle, can be strategically employed by researchers to fine-tune the properties of resulting materials and molecules. For applications demanding extreme steric bulk, m-di-tert-pentylbenzene, despite the current lack of extensive data, represents a logical and promising candidate for further investigation.

References

  • PubChem. (n.d.). 1,3-Di-tert-butylbenzene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, p-di-tert-pentyl- (CAS 3373-10-2). Retrieved from [Link]

  • PubChem. (n.d.). tert-Amylbenzene. Retrieved from [Link]

Sources

A Comparative Guide to the Characterization of 1,3-bis(1,1-dimethylpropyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 1,3-bis(1,1-dimethylpropyl)benzene and its Industrial Relevance

1,3-bis(1,1-dimethylpropyl)benzene, also known as 1,3-di-tert-pentylbenzene, is an aromatic hydrocarbon characterized by a benzene ring substituted with two tert-pentyl groups at the meta positions.[1] Its structural isomer, 1,3-di-tert-butylbenzene, shares similar physical and chemical properties due to the bulky alkyl substituents.[2] These compounds are primarily utilized as synthetic intermediates in the production of more complex molecules, finding applications in the pharmaceutical and specialty chemical industries.[3][4] The steric hindrance provided by the tertiary alkyl groups can influence reaction selectivity and the physical properties of downstream products.[5]

Given its role as a precursor, the purity and consistent quality of 1,3-bis(1,1-dimethylpropyl)benzene are of paramount importance. A thorough understanding of its analytical characterization is crucial for ensuring the reliability and reproducibility of synthetic processes.

Deconstructing the Certificate of Analysis (COA)

The Certificate of Analysis is a critical document that provides a comprehensive quality profile of a specific batch of a chemical. Below is a representative COA for 1,3-bis(1,1-dimethylpropyl)benzene, followed by an explanation of each parameter's significance.

Table 1: Representative Certificate of Analysis for 1,3-bis(1,1-dimethylpropyl)benzene

Parameter Specification Result Method
Appearance Colorless to pale yellow liquidConformsVisual
Identity (IR) Conforms to reference spectrumConformsFTIR
Identity (¹H NMR) Conforms to structureConformsNMR
Purity (GC) ≥ 95.0%96.2%GC-MS
Related Impurities (GC) GC-MS
ortho-isomer≤ 2.0%1.5%GC-MS
para-isomer≤ 2.0%1.8%GC-MS
Mono-alkylated benzene≤ 0.5%0.3%GC-MS
Other impurities≤ 0.5%0.2%GC-MS
Water Content (Karl Fischer) ≤ 0.1%0.05%KF Titration
Residual Solvents Meets USP <467> requirementsConformsGC-HS
Interpretation of Key COA Parameters
  • Appearance: A fundamental qualitative check. Any significant deviation from a colorless or pale yellow liquid could indicate contamination or degradation.

  • Identity (IR & NMR): These spectroscopic techniques provide a molecular fingerprint of the compound. The Infrared (IR) spectrum confirms the presence of characteristic functional groups and the overall molecular structure by comparing it to a known reference. Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the chemical environment of the hydrogen atoms, confirming the specific arrangement of the alkyl groups on the benzene ring.

  • Purity (GC): Gas Chromatography (GC) is a powerful technique for separating volatile compounds. The purity value, typically expressed as a percentage, represents the proportion of the target compound in the mixture. A minimum purity of 95% is often required for synthetic applications.[6]

  • Related Impurities (GC): The synthesis of 1,3-bis(1,1-dimethylpropyl)benzene can lead to the formation of structural isomers (ortho and para), as well as under-reacted starting materials (mono-alkylated benzene).[7] The COA specifies the acceptable limits for these impurities, as they can potentially interfere with subsequent reactions.

  • Water Content: Moisture can be detrimental in many organic reactions. Karl Fischer titration is a specific and accurate method for quantifying water content.

  • Residual Solvents: Solvents used in the manufacturing process must be removed to prevent interference in downstream applications and to meet regulatory requirements.

Comparative Analysis: 1,3-bis(1,1-dimethylpropyl)benzene vs. 1,3-di-tert-butylbenzene

For many applications, 1,3-di-tert-butylbenzene can be considered a functional alternative to 1,3-bis(1,1-dimethylpropyl)benzene. The primary difference lies in the nature of the tertiary alkyl groups: a tert-pentyl group (C5) versus a tert-butyl group (C4). This subtle structural change can influence physical properties and, to a lesser extent, reactivity.

Table 2: Comparative Properties of 1,3-bis(1,1-dimethylpropyl)benzene and 1,3-di-tert-butylbenzene

Property1,3-bis(1,1-dimethylpropyl)benzene1,3-di-tert-butylbenzeneReference(s)
Molecular Formula C₁₆H₂₆C₁₄H₂₂[1][2]
Molecular Weight 218.38 g/mol 190.32 g/mol [2][8]
CAS Number 3370-27-21014-60-4[9][10]
Boiling Point Not readily available106-107 °C @ 18 mmHg[4]
Density Not readily available0.859 g/mL at 25 °C[4]

While specific data for 1,3-bis(1,1-dimethylpropyl)benzene is less prevalent in the literature, its physical properties are expected to be very similar to its tert-butyl counterpart, with slightly higher boiling and melting points due to the increased molecular weight. The choice between these two compounds often depends on availability, cost, and the specific steric requirements of the intended application.

Experimental Protocols for Comprehensive Characterization

To ensure the quality and identity of 1,3-bis(1,1-dimethylpropyl)benzene, a suite of analytical techniques should be employed. The following protocols provide a framework for a robust and self-validating analytical workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds in a mixture.[5] It provides both quantitative (purity) and qualitative (impurity identification) data.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Weigh ~10 mg of sample Solvent Dissolve in 1 mL of suitable solvent (e.g., Hexane) Sample->Solvent Vial Transfer to GC vial Solvent->Vial GC Inject 1 µL into GC-MS Vial->GC Separation Separation on a non-polar capillary column GC->Separation Detection Mass Spectrometry Detection (EI mode) Separation->Detection Integration Integrate peak areas Detection->Integration Purity Calculate purity (% area) Integration->Purity Identification Identify impurities by mass spectrum library search Integration->Identification NMR_Logic cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_interpretation Spectral Interpretation Dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated chloroform (CDCl₃) TMS Add a small amount of tetramethylsilane (TMS) as an internal standard Dissolve->TMS Tube Transfer to a 5 mm NMR tube TMS->Tube H1_NMR Acquire ¹H NMR spectrum Tube->H1_NMR C13_NMR Acquire ¹³C NMR spectrum Tube->C13_NMR Chemical_Shift Analyze chemical shifts H1_NMR->Chemical_Shift Integration Analyze integration of ¹H signals H1_NMR->Integration Splitting Analyze spin-spin splitting patterns H1_NMR->Splitting C13_NMR->Chemical_Shift Structure_Confirmation Confirm the structure of the molecule Chemical_Shift->Structure_Confirmation Integration->Structure_Confirmation Splitting->Structure_Confirmation

Sources

A Senior Application Scientist's Guide to Elemental Analysis of Di-tert-alkylbenzenes

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of specialty chemicals and pharmaceutical development, the purity and composition of reagents and intermediates are paramount. Di-tert-alkylbenzenes, a class of aromatic hydrocarbons characterized by two bulky tert-butyl groups on a benzene ring, serve as crucial building blocks and high-performance solvents. Their unique structure imparts properties like high thermal stability and specific solvency, but also necessitates rigorous quality control. The precise quantification of their elemental composition is not merely a procedural checkbox; it is fundamental to ensuring reaction stoichiometry, catalyst performance, and the absence of detrimental impurities.

This guide provides an in-depth comparison of the principal analytical techniques for the elemental analysis of di-tert-alkylbenzenes. We will move beyond a simple listing of methods to explore the causality behind procedural choices, enabling researchers, scientists, and drug development professionals to select and implement the most appropriate standards for their specific needs.

Section 1: Bulk Elemental Analysis (C, H, N, S) via Combustion

For determining the fundamental composition and verifying the purity of a di-tert-alkylbenzene product, combustion analysis is the definitive method. This technique provides the mass percentage of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S), which can be directly compared to the theoretical values calculated from the compound's molecular formula.

Principle of the Technique: Dynamic Flash Combustion

The methodology is rooted in the Dumas method, where a sample is combusted at a high temperature (typically ~1000 °C) in an oxygen-rich environment. This process quantitatively converts the carbon in the sample to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) and various oxides (NₓOᵧ), and sulfur to sulfur dioxide (SO₂).

The resulting gas mixture is then swept by a helium carrier gas through a reduction chamber containing copper to convert nitrogen oxides to N₂. The gases are subsequently separated using a gas chromatography (GC) column and quantified by a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of the carrier gas as each analyte gas passes through, producing a signal proportional to the concentration of the element.

Expected Performance and Validation

For publication in most peer-reviewed chemistry journals, the experimentally determined mass percentages for C, H, and N must be within ±0.4% of the theoretical calculated values, which serves as a stringent confirmation of a compound's purity and identity.

Table 1: Theoretical Elemental Composition of Di-tert-butylbenzene Isomers (C₁₄H₂₂)

IsomerMolecular Weight% Carbon (Theoretical)% Hydrogen (Theoretical)
1,2-Di-tert-butylbenzene190.3388.35%11.65%
1,3-Di-tert-butylbenzene190.3388.35%11.65%
1,4-Di-tert-butylbenzene190.3388.35%11.65%
Experimental Protocol: CHN Analysis of Liquid Di-tert-alkylbenzenes (ASTM D5291)

This protocol is adapted from ASTM D5291, "Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants," a standard directly applicable to aromatic solvents.[1]

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic standard of high purity. Acetanilide is a common standard for this purpose.

    • Perform a multi-point calibration by analyzing 1-2 mg of the standard in triplicate to establish a calibration factor (K-factor) or linear regression curve.

  • Sample Preparation:

    • Di-tert-alkylbenzenes are liquids. To handle these samples effectively and prevent evaporation, tare a tin capsule pre-filled with an adsorbent material like Chromosorb.[2]

    • Using a microliter syringe, inject 1-2 µL of the di-tert-alkylbenzene sample directly into the adsorbent.

    • Immediately crimp the tin capsule securely to form a sealed, air-tight pellet.

    • Weigh the sealed capsule precisely to determine the exact sample weight.

  • Analysis:

    • Place the sealed capsule into the instrument's autosampler.

    • Initiate the automated analysis sequence, which includes dropping the sample into the combustion furnace, gas separation, and detection.

    • The instrument software will use the sample weight and the TCD signal against the calibration to calculate the mass percentage of C, H, and N.

  • System Validation:

    • Analyze a check standard after every 10-15 samples to verify that the calibration has not drifted.

Visualization: CHNS Combustion Analysis Workflow

CHNS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Liquid Sample (Di-tert-alkylbenzene) Weigh Inject 1-2 µL into pre-weighed tin capsule with adsorbent Sample->Weigh Seal Crimp and Seal Capsule Weigh->Seal Autosampler Autosampler Seal->Autosampler Load Sample Combustion Combustion Furnace (~1000°C, O₂) Autosampler->Combustion Reduction Reduction Tube (Copper) Combustion->Reduction GC GC Column (Separation) Reduction->GC TCD TCD Detector (Quantification) GC->TCD Result Data System: Calculate %C, %H, %N, %S TCD->Result Signal

Caption: Workflow for CHN(S) analysis by dynamic flash combustion.

Section 2: Trace Elemental Impurity Analysis via ICP-MS

While combustion analysis confirms the bulk composition, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the premier technique for quantifying trace and ultra-trace metallic impurities.[3] For di-tert-alkylbenzenes, this is critical for detecting residual catalysts from synthesis (e.g., Al, Fe) or leached metals from storage vessels. The unparalleled sensitivity of ICP-MS allows for detection at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[2]

Principle of the Technique: Plasma Ionization and Mass Separation

The core of the technique involves introducing a liquid sample into a high-temperature argon plasma (~6000-10,000 K). The intense heat desolvates, atomizes, and ionizes the elements within the sample. These ions are then extracted into a high-vacuum mass spectrometer. The mass spectrometer, typically a quadrupole, separates the ions based on their mass-to-charge ratio (m/z). A detector then counts the ions at each m/z, allowing for highly sensitive quantification of the elemental composition.

The Critical Role of Sample Preparation: Microwave Digestion

Direct analysis of organic solvents like di-tert-alkylbenzenes is challenging due to the high carbon content, which can destabilize the plasma.[4] Therefore, the organic matrix must be completely destroyed before analysis. Microwave-assisted acid digestion is the standard for this, using closed, high-pressure vessels to heat the sample with strong acids far above their atmospheric boiling points.[1][5] This process, governed by standards such as ASTM D7876, ensures complete decomposition, prevents the loss of volatile elements, and results in a clear aqueous solution suitable for ICP-MS analysis.[1][6]

Experimental Protocol: Microwave Digestion and ICP-MS Analysis
  • Microwave Digestion (Adapted from Anton Paar Method Library for Aromatic Hydrocarbons): [7]

    • Caution: This procedure involves strong acids at high temperature and pressure. All work must be performed in a fume hood with appropriate personal protective equipment (PPE).

    • Place a maximum of 0.25 g of the di-tert-alkylbenzene sample into a high-pressure PTFE-TFM digestion vessel.

    • Carefully add 5 mL of concentrated nitric acid (HNO₃).

    • Seal the vessels and place them in the microwave digestion system rotor.

    • Execute the following digestion program:

      • Step 1 (Ramp): Ramp to 200 °C over 20 minutes.

      • Step 2 (Hold): Hold at 200 °C for 20 minutes.

    • Allow the vessels to cool completely to room temperature before opening in the fume hood.

    • Quantitatively transfer the clear digestate to a 50 mL volumetric flask and dilute to the mark with deionized water. The sample is now ready for ICP-MS analysis.

  • ICP-MS Analysis:

    • Calibrate the ICP-MS using a multi-element certified reference material (CRM) standard solution in a matrix matched to the diluted digestate (e.g., ~10% HNO₃).

    • Analyze a blank solution (diluted acid) to establish baseline and check for contamination.

    • Analyze the prepared sample solutions. Utilize an internal standard to correct for any matrix effects or instrument drift.

    • The instrument software will calculate the concentration of each element in the original sample based on the dilution factor.

Visualization: ICP-MS Analysis Workflow

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Liquid Sample (Di-tert-alkylbenzene) Digest Add Conc. HNO₃ in PTFE Vessel Sample->Digest Microwave Microwave Digestion (e.g., 20 min ramp to 200°C, 20 min hold) Digest->Microwave Dilute Cool & Dilute to Final Volume Microwave->Dilute Nebulizer Nebulizer Dilute->Nebulizer Introduce Sample Plasma Argon ICP Torch (~8000 K) Nebulizer->Plasma MS Mass Spectrometer (Quadrupole) Plasma->MS Detector Detector MS->Detector Result Data System: Calculate Trace Element Concentrations (ppb/ppt) Detector->Result Ion Counts

Caption: Workflow for trace element analysis via microwave digestion and ICP-MS.

Section 3: Rapid Screening for Heteroatoms via X-Ray Fluorescence (XRF)

X-Ray Fluorescence (XRF) spectroscopy is a powerful non-destructive technique ideal for rapid screening and quality control.[8] For liquid di-tert-alkylbenzenes, its primary utility is not for C or H, but for the fast quantification of heteroatoms like sulfur (S) and chlorine (Cl), or for screening for metallic contaminants at the parts-per-million (ppm) level. It requires minimal sample preparation, making it significantly faster than ICP-MS.

Principle of the Technique: X-ray Emission

The sample is irradiated with a primary X-ray beam, which excites electrons in the inner shells of the atoms. This causes an electron to be ejected, creating a vacancy. An electron from a higher energy outer shell then drops down to fill this vacancy, releasing the energy difference as a secondary (fluorescent) X-ray. Each element emits fluorescent X-rays at a unique, characteristic energy. By measuring the energy and intensity of these emitted X-rays, the elemental composition of the sample can be determined.

Applicability and Limitations

XRF is an excellent choice for at-line process monitoring or for quickly checking raw materials against specifications for elements like sulfur and chlorine, governed by methods like ASTM D4294 for sulfur in petroleum products.[9] While Wavelength Dispersive XRF (WDXRF) offers higher resolution and lower detection limits, Energy Dispersive XRF (EDXRF) is often faster and more common for general screening.[10] The main limitation compared to ICP-MS is its sensitivity; detection limits are typically in the low ppm range, whereas ICP-MS can reach ppb or ppt levels.

Experimental Protocol: EDXRF Analysis of Liquid Samples
  • Instrument Setup:

    • Calibrate the instrument using a set of certified standards of known concentrations (e.g., sulfur or chlorine in mineral oil) that bracket the expected concentration range.

  • Sample Preparation:

    • Select a disposable XRF sample cup.

    • Pour approximately 3-5 mL of the di-tert-alkylbenzene sample into the cup.

    • Cover the open end of the cup with a thin, X-ray transparent film (e.g., polypropylene), ensuring there are no wrinkles or trapped air bubbles.

    • Place the assembled cup into the instrument's sample holder.

  • Analysis:

    • Initiate the measurement. For light elements like sulfur and chlorine in a liquid matrix, analysis is often performed in a helium atmosphere to reduce signal attenuation.[11]

    • The instrument automatically exposes the sample to the X-ray source and collects the fluorescence spectrum for a predetermined time (e.g., 60-100 seconds).

    • The software processes the spectrum to identify elemental peaks and calculates their concentrations based on the calibration curve.

Visualization: XRF Analysis Workflow

XRF_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Liquid Sample (Di-tert-alkylbenzene) Cup Pour into XRF Sample Cup Sample->Cup Film Cover with Transparent Film Cup->Film XRF_Sample Sample Film->XRF_Sample Load Sample Source X-ray Tube Source->XRF_Sample Primary X-rays Detector X-ray Detector (e.g., SDD) XRF_Sample->Detector Fluorescent X-rays Result Data System: Calculate Element Concentrations (ppm) Detector->Result Energy Spectrum

Caption: Workflow for elemental screening by X-Ray Fluorescence.

Section 4: Comparative Guide & Method Selection

Choosing the right analytical technique depends on the specific question being asked. Are you verifying the identity and purity of a final product? Are you searching for sub-ppb catalyst residues? Or do you need a rapid quality check on an incoming solvent? The table below provides a direct comparison to guide your decision-making process.

Table 2: Comparison of Elemental Analysis Techniques for Di-tert-alkylbenzenes

ParameterCombustion Analysis (CHN/S)ICP-MS (with Microwave Digestion)X-Ray Fluorescence (XRF)
Primary Application Bulk Composition & Purity: C, H, N, S mass %Ultra-Trace Impurities: Catalyst residues, contaminantsRapid Screening: Heteroatoms (S, Cl), metallic contaminants
Key Elements C, H, N, SMost metals & some non-metals (e.g., Si, P, As)S, Cl, K, Ca, and metals (Fe, Ni, V, etc.)
Typical Sensitivity ~0.1% (1000 ppm)0.01 - 1 ppb (µg/kg)[12]0.5 - 10 ppm (mg/kg)[13][14]
Accuracy / Precision Excellent (<0.4% absolute error for C, H, N)Excellent (typically <5% RSD)Good for screening (typically 5-10% RSD)
Sample Preparation Low complexity (weighing and sealing)High complexity (acid digestion under high T/P)Very low complexity (pour and analyze)
Analysis Time/Sample ~5-8 minutes~2-3 hours (including digestion)~1-3 minutes
Destructive? YesYesNo
Governing Standard ASTM D5291[1]ASTM D7876 (for prep)[1]ASTM D4294 (for S)[9], EPA 9075 (for Cl)[15]

Section 5: Ensuring Accuracy - Calibration and Reference Materials

The trustworthiness of any analytical result is directly tied to the quality of the calibration and the reference materials used. A self-validating system requires metrological traceability.

  • For Combustion Analysis: Calibration must be performed with a high-purity, stable organic compound with a well-documented elemental composition. Acetanilide (C₈H₉NO) and 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT) are industry-standard certified reference materials for this purpose.

  • For ICP-MS: Calibration requires multi-element Certified Reference Materials (CRMs) in an acidic matrix, traceable to a national metrology institute like NIST. These standards are commercially available from multiple suppliers and should be used to generate a multi-point calibration curve.

  • For XRF: Calibration standards are typically matrix-matched. For di-tert-alkylbenzenes, commercially available CRMs of chlorine or sulfur in a mineral oil matrix are appropriate and widely used.

  • Compound-Specific Reference Materials: While NIST does not currently offer an SRM for a di-tert-alkylbenzene with certified elemental composition, high-purity materials are available that serve as excellent reference points. For instance, 1,3-Di-tert-butylbenzene is available as a TraceCERT® Certified Reference Material (CRM) , which is produced under ISO 17034 guidelines.[3] This provides a high level of confidence for method validation and recovery studies. Additionally, high-purity (>98%) grades of other isomers like 1,4-di-tert-butylbenzene are commercially available and can be used as analytical standards.

By grounding experimental work in these authoritative standards and protocols, researchers can ensure the scientific integrity and validity of their elemental analysis data.

References

  • Agilent Technologies. (n.d.). Elemental Analysis by ICP-MS. Retrieved from [Link]

  • Agilent Technologies. (2017). Multi-Element Analysis of Petroleum Crude Oils using an Agilent 7900 ICP-MS. Agilent ICP-MS Journal, 79.
  • ResearchGate. (n.d.). Trace Element Analysis of some Medicinal and Aromatic Plant Taxa by ICP-MS. Retrieved from [Link]

  • EAG Laboratories. (2017). ICP-OES and ICP-MS Detection Limit Guidance. Retrieved from [Link]

  • Agilent Technologies. (2021). Ultra-trace analysis of metals in mineral reference materials using the Agilent 7900 ICP-MS with UHMI. Retrieved from [Link]

  • ASTM International. (2018). D7876 Standard Practice for Sample Decomposition Using Microwave Heating (With or Without Prior Ashing) for Atomic Spectroscopic Elemental Determination in Petroleum Products and Lubricants. Retrieved from [Link]

  • Milestone Inc. (n.d.). ETHOS UP Microwave Digestion System. Retrieved from [Link]

  • Advancing Materials. (2024). EDXRF Vs WDXRF: Choosing the Right Chemical Analysis Method. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Handbook of Hyphenated ICP-MS Applications. Retrieved from [Link]

  • Machinery Lubrication. (n.d.). Anton Paar Develops New Method for Preparing Oil Samples. Retrieved from [Link]

  • XOS. (n.d.). Ultra Low Sulfur in Liquid Petroleum Using MWDXRF - ASTM D 7039-04. Retrieved from [Link]

  • Milestone Inc. (2024). Revolutionizing Elemental Analysis: A Comprehensive Guide to Microwave Digestion Technology. Retrieved from [Link]

  • Milestone Inc. (n.d.). Microwave Solvent Extraction for Analysis. Retrieved from [Link]

  • Anton Paar. (2025). Efficient Sample Preparation Starts Here: The Multiwave Microwave Digestion Systems. Retrieved from [Link]

  • Agilent Technologies. (2022). Automated Analysis of Ultratrace Elemental Impurities in Isopropyl Alcohol. Retrieved from [Link]

  • Milestone Inc. (n.d.). Ensuring high-quality and efficiency in the microwave digestion of petroleum products for elemental analysis. Retrieved from [Link]

  • Milestone Connect. (n.d.). Ethos Application Guidelines. Retrieved from [Link]

  • Zhao, W., et al. (2020). Simultaneous determination of chlorine and sulfur in geochemical reference samples by Wavelength Dispersive X-ray Fluorescence Spectrometry. New Journal of Chemistry.
  • Antisel. (n.d.). Analytical Solutions Reference Guide. Retrieved from [Link]

  • ResearchGate. (2018). High Precision Determination of Trace Elements in Crude Oils by Using Inductively Coupled Plasma optical Emission Spectrometry and Inductively Coupled Plasma-Mass Spectrometry. Retrieved from [Link]

  • LabWrench. (n.d.). Multiwave 3000. Retrieved from [Link]

  • iTeh Standards. (2018). ASTM D7876-13(2018) - Standard Practice for Practice for Sample Decomposition Using Microwave. Retrieved from [Link]

  • Drawell. (n.d.). Comparing WDXRF and EDXRF - Which Spectrometer is Right for Your Needs. Retrieved from [Link]

  • YouTube. (2016). ETHOS EX Microwave-Assisted Extraction System. Retrieved from [Link]

  • PE Polska. (n.d.). Analysis of Organic Solvents with the Avio Max ICP-OES Series. Retrieved from [Link]

  • ResearchGate. (n.d.). Low-level sulfur in fuel determination using monochromatic WD XRF - ASTM D 7039-04. Retrieved from [Link]

  • Environmental Protection Agency. (1994). Method 9075: Test Method for Total Chlorine in New and Used Petroleum Products by X-ray Fluorescence.
  • ResearchGate. (n.d.). Anton paar: Digestion of food and other organic samples in microwave reactor multiwave Go. Retrieved from [Link]

  • YouTube. (2021). Sample Preparation by Anton Paar. Retrieved from [Link]

Sources

Safety Operating Guide

m-Di-tert-pentylbenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

m-Di-tert-pentylbenzene (CAS: 3370-27-2) is a lipophilic, high-boiling alkylbenzene often used as a chemical intermediate or analytical standard. For disposal purposes, it must be managed as a Non-Halogenated Organic Solvent Waste .

Critical Prohibition: Under no circumstances should this compound be disposed of via sanitary sewer systems. Its high octanol-water partition coefficient (LogP ~6.3) indicates significant bioaccumulation potential and chronic aquatic toxicity.

Primary Disposal Path: High-temperature incineration (Fuel Blending).

Technical Profile & Hazard Identification

To ensure safe handling, you must understand the physicochemical properties that dictate the waste stream classification.

PropertyValueOperational Implication
Chemical Name 1,3-bis(1,1-dimethylpropyl)benzeneOfficial shipping name component.
CAS Number 3370-27-2Use for waste manifesting.
Physical State Liquid (Viscous)Requires liquid-tight containment (HDPE/Glass).
Flash Point > 60°C (Est. ~88°C based on analogs)Classified as Combustible (Class IIIA) .
LogP (Lipophilicity) ~6.3Severe Marine Pollutant . Zero drain tolerance.
Density < 1.0 g/mLFloats on water; difficult to contain in aqueous spills.
Reactivity Stable (Quaternary carbons)Low peroxide risk compared to cumene, but incompatible with strong oxidizers.

Expert Insight: Unlike alkylbenzenes with benzylic hydrogens (like cumene or ethylbenzene), the tert-pentyl groups in this molecule lack the abstractable hydrogen necessary for rapid autoxidation. While this reduces the risk of explosive peroxide formation during storage, the compound remains a high-energy fuel source and must be segregated from oxidizers (e.g., Nitric Acid, Perchlorates) to prevent vigorous combustion.

Step-by-Step Disposal Protocol

This protocol is designed to satisfy RCRA (Resource Conservation and Recovery Act) requirements and minimizing environmental liability.

Phase 1: Waste Characterization & Segregation
  • Segregation: Isolate m-Di-tert-pentylbenzene from halogenated solvents (e.g., DCM, Chloroform).

    • Reasoning: Halogenated waste streams are often incinerated at higher costs or recycled. Contaminating non-halogenated streams with this high-boiling aromatic can complicate solvent recovery processes.

  • Aqueous Separation: Do not mix with aqueous waste streams.

    • Reasoning: Due to its high lipophilicity, it will form a distinct organic layer, complicating bulk tank management and sampling at the disposal facility.

Phase 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Avoid: Low-Density Polyethylene (LDPE) squeeze bottles for long-term waste storage, as aromatic hydrocarbons can cause swelling or permeation over time.

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

Phase 3: Labeling & Accumulation
  • Labeling: Affix a "Hazardous Waste" label.

  • Constituents: Clearly list "m-Di-tert-pentylbenzene" or "Non-halogenated Alkylbenzenes."

  • Hazard Checkbox: Mark "Ignitable" (if mixed with lower flashpoint solvents) and "Toxic" (Aquatic).

Phase 4: Final Disposal Method

The only acceptable final disposition is High-Temperature Incineration (often categorized as Fuel Blending).

  • Mechanism: The high carbon content makes this an excellent candidate for fuel blending, where waste is used as a secondary fuel source for cement kilns. This destroys the molecular structure completely, eliminating environmental persistence.

Visualizing the Waste Stream Workflow

The following decision tree illustrates the logical flow for categorizing and disposing of this specific chemical.

DisposalWorkflow Start Waste Generation: m-Di-tert-pentylbenzene CheckMix Is it mixed with Halogenated Solvents? Start->CheckMix HaloStream Stream A: Halogenated Waste CheckMix->HaloStream Yes CheckOx Is it mixed with Oxidizers? CheckMix->CheckOx No Container Container: HDPE or Glass Jerrycan (Vented Cap recommended) HaloStream->Container ExplosionRisk CRITICAL HAZARD: Do Not Bottle! Neutralize/Separate immediately CheckOx->ExplosionRisk Yes NonHaloStream Stream B: Non-Halogenated Organic Solvents CheckOx->NonHaloStream No NonHaloStream->Container Label Labeling: 'Hazardous Waste' Constituent: Alkylbenzenes Hazard: Combustible/Irritant Container->Label Disposal Final Disposal: Fuel Blending / Incineration Label->Disposal

Figure 1: Decision logic for the safe segregation and disposal of m-Di-tert-pentylbenzene.

Emergency Procedures: Spills & Exposure

Despite its stability, the lipophilic nature of m-Di-tert-pentylbenzene requires specific spill response tactics.

ScenarioImmediate ActionTechnical Rationale
Small Spill (< 500 mL) Absorb with polypropylene pads or vermiculite.Clay-based absorbents are less effective for high-viscosity organics. Polypropylene is oleophilic and binds the chemical efficiently.
Skin Contact Wash with soap and water ; do not use ethanol.Ethanol acts as a vehicle, potentially increasing the transdermal absorption of the alkylbenzene into the bloodstream.
Eye Contact Flush with water for 15 mins.[1]Standard protocol for organic irritants.
Fire Use Dry Chemical, CO2, or Foam .[2]Do NOT use water jet. Since the density is < 1.0, the chemical will float on water and spread the fire.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76894, Benzene, 1,3-bis(1,1-dimethylpropyl)-. Retrieved from [Link][3]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.